Filanesib TFA
Description
Properties
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUJPVFECBUKG-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F5N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KIF11 Inhibition by Filanesib: A Technical Guide to Induction of Mitotic Arrest and Apoptosis
Abstract: The kinesin spindle protein (KSP), also known as KIF11 or Eg5, is a critical motor protein essential for the formation of the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division.[1][2][3] Its overexpression in various cancers has identified it as a promising therapeutic target.[1][2] Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of KIF11 that has been extensively investigated for its anti-cancer properties.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Filanesib, detailing its inhibition of KIF11, the subsequent induction of mitotic arrest, and the downstream signaling pathways leading to apoptosis. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Function of KIF11 in Mitosis
KIF11 is a plus-end directed motor protein belonging to the kinesin-5 family.[3][6] It assembles into a bipolar homotetramer, which is uniquely capable of cross-linking and sliding apart anti-parallel microtubules.[3] This action generates an outward pushing force that is fundamental for the separation of centrosomes and the establishment and maintenance of the bipolar spindle during prophase and prometaphase.[2][3] The proper functioning of KIF11 ensures that duplicated chromosomes align correctly at the metaphase plate, which is a critical checkpoint for mitotic progression. Inhibition of KIF11's function disrupts this process, leading to severe mitotic defects.[7][8]
Filanesib: A Selective KIF11 Inhibitor
Filanesib is a thiadiazole derivative that acts as a highly selective, allosteric inhibitor of KIF11.[1][9] It binds to a specific pocket on the KIF11 motor domain formed by loop L5 and helices α2/α3, which is approximately 12 Å away from the ATP-binding site.[1][10] This binding event does not prevent ATP from binding but rather traps the motor domain in a state that slows the release of ADP.[1] This impairment of the ATPase cycle effectively stalls the motor protein, preventing it from moving along microtubules and executing its spindle-separating function.[1] Filanesib demonstrates potent activity in both enzymatic and cellular assays, with IC50 values in the low nanomolar range.[4][9]
Table 1: Potency of Filanesib in Enzymatic and Cellular Assays
| Assay Type | System/Cell Line | IC50 / EC50 (nM) | Reference |
|---|---|---|---|
| In Vitro ATPase Assay | Purified KIF11 Enzyme | 6 | [9][11] |
| Cell Proliferation | HCT-15 (Colon Cancer) | 3.7 | [11] |
| Cell Proliferation | NCI/ADR-RES (Ovarian Cancer) | 14 | [11] |
| Cell Proliferation | K562/ADR (Leukemia) | 4.2 | [11] |
| Cell Proliferation | Ben-Men-1 (Benign Meningioma) | < 1 | [12] |
| Cell Proliferation | NCH93 (Anaplastic Meningioma) | < 1 |[12] |
Induction of Mitotic Arrest
By inhibiting KIF11, Filanesib prevents the separation of centrosomes.[13] This results in the formation of characteristic monopolar spindles (or "monoasters"), where chromosomes are arranged in a rosette pattern around a single spindle pole.[4][5][13] The spindle assembly checkpoint, a critical cellular surveillance mechanism, detects this aberrant spindle structure and halts the cell cycle in the G2/M phase, leading to a profound mitotic arrest.[13][14] This arrest prevents the cell from proceeding to anaphase, effectively trapping it in a state incompatible with cell division.[15]
The induction of G2/M arrest is a quantifiable hallmark of Filanesib activity. Studies across various cancer cell lines consistently show a significant accumulation of cells in this phase of the cell cycle following treatment.
Table 2: Quantitative Analysis of Filanesib-Induced G2/M Cell Cycle Arrest
| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Fold Increase | Reference |
|---|---|---|---|---|---|
| HB-279 (Hepatoblastoma) | 10 nM Filanesib, 24h | 16% | 64% | 4.0 | [14] |
| HB-284 (Hepatoblastoma) | 10 nM Filanesib, 24h | 27% | 56% | 2.1 | [14] |
| HB-243 (Hepatoblastoma) | 10 nM Filanesib, 24h | 16% | 61% | 3.8 | [14] |
| MM.1S (Multiple Myeloma) | Filanesib (conc. not specified) | 36% (S+G2/M) | 49% (S+G2/M) | 1.4 |[13] |
Downstream Apoptotic Signaling
Prolonged mitotic arrest induced by Filanesib ultimately triggers programmed cell death (apoptosis).[1][16] The mechanism is multifactorial and converges on the intrinsic (mitochondrial) apoptotic pathway. Key events include:
-
Depletion of Mcl-1: During mitotic arrest, the short-lived anti-apoptotic protein Mcl-1 is rapidly depleted.[5][16] Myeloma cells, which are often highly dependent on Mcl-1 for survival, are particularly sensitive to this effect.[13][16]
-
Upregulation of Pro-Apoptotic Proteins: Filanesib treatment induces the expression and mitochondrial translocation of pro-apoptotic BH3-only proteins like Noxa and Bim.[16] Noxa is instrumental in mediating the degradation of Mcl-1.[16]
-
Bax Activation: The primary mechanism for apoptosis initiation by Filanesib is the activation of the pro-apoptotic protein Bax.[13][16] This activation appears to be mediated by calpain, a cysteine protease involved in caspase-independent apoptosis, which cleaves Bax into its active p18 fragment.[16]
-
Mitochondrial Permeabilization: Activated Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[16][17]
Table 3: Quantitative Data on Filanesib-Induced Apoptosis
| Cell Line / System | Metric | Result | Reference |
|---|---|---|---|
| HUH6 (Hepatoblastoma) | Caspase 3/7 Activity (KIF11 siRNA) | 1.6-fold increase | [14] |
| HUH6 (Hepatoblastoma) | Late Apoptotic Cells (KIF11 siRNA) | 4.3-fold increase | [14] |
| MM.1S (Multiple Myeloma) | Apoptotic Cells in G2/M (Filanesib) | 58% | [13][17] |
| MM.1S (Multiple Myeloma) | Apoptotic Cells in G2/M (Filanesib + Pomalidomide/Dexamethasone) | 88% |[17] |
Key Experimental Protocols
This section provides methodologies for key experiments used to characterize the effects of Filanesib.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Filanesib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to exponential growth and treat with Filanesib (e.g., 10 nM) or vehicle for the desired time (e.g., 24 hours).[14]
-
Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DRAQ5) and RNase A (to prevent staining of double-stranded RNA).[13][17]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Immunofluorescence for Mitotic Spindle Visualization
This technique allows for the direct visualization of spindle morphology.[18]
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Treatment: Treat cells with Filanesib or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, then fix with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde). Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).[18]
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., PBS with 1% bovine serum albumin).
-
Antibody Incubation: Incubate with a primary antibody targeting α-tubulin to label microtubules. Following washes, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).[18][19]
-
Mounting and Visualization: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope to assess spindle morphology (bipolar vs. monopolar).[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF11 Gene: Function, Mutations, and Role in Cancer [learn.mapmygenome.in]
- 7. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 12. DDIS-21. KIF11 INHIBITORS FILANESIB AND ISPINESIB AS NOVEL AGENTS FOR MENINGIOMA THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
The Discovery and Synthesis of Filanesib (ARRY-520): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filanesib, also known as ARRY-520, is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. Developed by Array BioPharma, Filanesib represents a targeted therapeutic approach in oncology, specifically investigated for hematological malignancies such as multiple myeloma and acute myeloid leukemia. Unlike traditional anti-mitotic agents that target tubulin, such as taxanes and vinca alkaloids, KSP inhibitors like Filanesib disrupt cell division without causing the peripheral neuropathy often associated with tubulin binders. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Filanesib.
Introduction: Targeting Mitosis with KSP Inhibition
The process of mitosis is a cornerstone of cancer cell proliferation, making it an attractive target for therapeutic intervention. KSP is a motor protein belonging to the kinesin-5 family that is essential for the formation of a bipolar spindle during the early stages of mitosis.[1] It utilizes the energy from ATP hydrolysis to slide microtubule filaments apart, pushing the centrosomes to opposite poles of the cell. This action is critical for the proper segregation of sister chromatids into two daughter cells.[1][2]
Inhibition of KSP's motor function prevents centrosome separation, leading to the formation of characteristic "monopolar spindles" or "monoasters".[2] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis (specifically, in prometaphase) and subsequently undergo apoptosis.[1] Because KSP is primarily expressed in proliferating cells and has no known function in post-mitotic cells like neurons, its inhibition offers a promising therapeutic window with a potentially improved safety profile over broad microtubule inhibitors.[2]
Discovery of Filanesib (ARRY-520)
Filanesib emerged from medicinal chemistry programs focused on identifying small molecule inhibitors of KSP. It was developed by Array BioPharma and identified as a promising clinical candidate in 2009.[3] The core structure of Filanesib is a substituted 1,3,4-thiadiazole, a heterocyclic scaffold known to be amenable to chemical modifications for optimizing potency, selectivity, and pharmacokinetic properties.[3] While detailed structure-activity relationship (SAR) studies for the lead optimization of Filanesib are not extensively published, the research on related thiadiazole KSP inhibitors highlights key interaction points within the allosteric binding site of the KSP motor domain (located in the loop L5 region), distinct from the ATP-binding pocket.[3][4][5]
Logical Workflow of Discovery and Preclinical Evaluation
The discovery and development of Filanesib followed a logical progression from initial screening to in vivo validation.
Caption: Generalized workflow for the discovery and preclinical development of Filanesib.
Chemical Synthesis of Filanesib
Filanesib is a chiral molecule with the chemical name (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide.[6] While the specific, scaled-up manufacturing process used by Array BioPharma is proprietary, the synthesis can be understood through general principles of heterocyclic chemistry. The core of the molecule is the 1,3,4-thiadiazole ring.
A plausible synthetic approach involves the cyclization of a thiosemicarbazide derivative or the conversion of a related 1,3,4-oxadiazole. The key steps would likely include:
-
Formation of a thiosemicarbazone intermediate: This would involve reacting a benzaldehyde derivative with a protected aminopropyl side chain with a thiosemicarbazide.
-
Oxidative cyclization: The thiosemicarbazone is then cyclized to form the 1,3,4-thiadiazoline ring. This step establishes the critical stereocenter.
-
Functionalization: The final steps would involve coupling the N-methoxy-N-methylcarboxamide group and the 2,5-difluorophenyl moiety to the thiadiazole core, followed by deprotection of the aminopropyl side chain.
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of acylhydrazines with a thionating agent like Lawesson's reagent, followed by cyclization.[7] Given the complexity and chirality of Filanesib, a multi-step, stereoselective synthesis is required to achieve the desired (S)-enantiomer, which is the active form.[8]
Mechanism of Action: Induction of Mitotic Catastrophe
Filanesib functions as a noncompetitive inhibitor of KSP's ATPase activity.[9] It binds to an allosteric pocket formed by helix α2 and loop L5 of the KSP motor domain.[3] This binding event locks the motor protein in a state that prevents ADP release, thereby stalling the mechanochemical cycle that drives microtubule sliding.[3]
The inhibition of KSP leads to a cascade of cellular events:
-
Failed Centrosome Separation: KSP-driven outward force on the microtubules is lost.
-
Monopolar Spindle Formation: The centrosomes fail to separate, resulting in a single spindle pole from which microtubules radiate.
-
Spindle Assembly Checkpoint Activation: The cell detects the improper spindle formation and arrests the cell cycle in prometaphase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10]
This mechanism is particularly effective in rapidly dividing cells, such as those found in hematological malignancies, which are highly dependent on the fidelity of the mitotic process.[7][11]
Caption: Signaling pathway illustrating Filanesib's mechanism of action.
Quantitative Preclinical Data
Filanesib has demonstrated potent activity in both biochemical and cell-based assays, as well as in vivo animal models.
Table 1: In Vitro Activity of Filanesib
| Parameter | Value | Assay Type / Cell Line | Reference(s) |
| IC₅₀ (KSP ATPase) | 6 nM | Recombinant Human KSP | [8][9][11] |
| EC₅₀ (Proliferation) | 0.4 - 14.4 nM | Broad range of human tumor cell lines | [9] |
| EC₅₀ (Proliferation) | 3.7 nM | HCT-15 (Colon Cancer) | [8] |
| EC₅₀ (Proliferation) | 4.2 nM | K562/ADR (Drug-Resistant Leukemia) | [8] |
| EC₅₀ (Proliferation) | 14 nM | NCI/ADR-RES (Drug-Resistant Ovarian) | [8] |
| GI₅₀ (Growth Inhibition) | 1.5 nM | Type II Epithelial Ovarian Cancer (EOC) cells | [8] |
Table 2: In Vivo Efficacy and Clinical Response of Filanesib
| Model / Patient Population | Dosing Regimen | Outcome | Reference(s) |
| RPMI-8226 Multiple Myeloma Xenograft | 20 mg/kg/day (i.p.) | Complete tumor elimination | [11] |
| HL-60 & MV4-11 AML Xenografts | 20 mg/kg/day (i.p.) | Complete tumor elimination | [11] |
| Relapsed/Refractory Multiple Myeloma | 1.50 mg/m² (IV, Days 1 & 2 of 14-day cycle) | 16% Overall Response Rate (Single Agent) | [10] |
| Relapsed/Refractory Multiple Myeloma | 1.50 mg/m² (IV) + Dexamethasone | 15% Overall Response Rate | [10] |
Experimental Protocols
The characterization of Filanesib involved a suite of standard biochemical and cell biology assays.
KSP ATPase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor protein. A common method is a luminescence-based assay that measures the amount of ADP produced.
-
Principle: The ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced in the ATPase reaction. After the KSP reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial KSP activity.[1][12][13]
-
Methodology:
-
Reaction Setup: Recombinant human KSP enzyme is incubated with microtubules (to stimulate activity), ATP, and varying concentrations of Filanesib (or DMSO vehicle control) in an appropriate reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the enzymatic reaction and deplete any unconsumed ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by KSP into ATP, and a luciferase/luciferin pair that generates a luminescent signal from this newly synthesized ATP. The plate is incubated for another 30-60 minutes.
-
Data Acquisition: Luminescence is read on a plate reader. The signal is inversely proportional to the inhibitory activity of Filanesib.
-
Analysis: Data are normalized to controls, and IC₅₀ values are calculated using a non-linear regression curve fit.
-
Cell Proliferation / Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., multiple myeloma MM.1S cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight (if applicable).
-
Compound Treatment: Cells are treated with a serial dilution of Filanesib or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Absorbance values are converted to percentage of viability relative to the vehicle-treated control. EC₅₀ or GI₅₀ values are determined by plotting viability against drug concentration.
-
Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of G2/M phase arrest induced by anti-mitotic agents.
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), allowing for their distinct quantification.
-
Methodology:
-
Cell Treatment: Cells are cultured with varying concentrations of Filanesib or vehicle control for a set time (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and counted.
-
Fixation: Cells are fixed to permeabilize the membranes. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., PI at 40 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: The samples are analyzed on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software is used to model the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.
-
Conclusion and Future Directions
Filanesib (ARRY-520) is a well-characterized, potent KSP inhibitor that validated KSP as a therapeutic target in oncology. Its mechanism of inducing mitotic arrest through the formation of monopolar spindles offers a distinct advantage over traditional tubulin-targeting agents, notably the absence of neurotoxicity. While its development has faced challenges, particularly in identifying patient populations that derive the most benefit, the preclinical data underscore its potent anti-tumor activity, especially in hematological cancers. Ongoing and future research may focus on identifying predictive biomarkers of response and exploring novel combination therapies to enhance its efficacy in treating diseases like multiple myeloma. The journey of Filanesib from a high-throughput screen hit to a clinical-stage drug provides a valuable case study in modern, targeted drug development.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filanesib - Wikipedia [en.wikipedia.org]
- 7. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Filanesib (TFA) Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of Filanesib (ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This document details the quantitative selectivity of Filanesib against other kinesin motor proteins, outlines the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.
Core Concept: Selective Inhibition of KSP
Filanesib is a small molecule inhibitor that targets KSP, a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP's ATPase activity, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in proliferating cancer cells.[2][3] Its high selectivity for KSP over other kinesins is a key attribute, minimizing off-target effects and potential toxicities.
Quantitative Selectivity Profile
Filanesib demonstrates exceptional selectivity for human KSP (Eg5). Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for KSP to be 6 nM.[4] In contrast, its activity against a panel of eight other human kinesin motor proteins is significantly lower, with IC50 values exceeding 100 µM for all tested kinesins.[4] This represents a selectivity of over 16,000-fold for KSP over the other assayed kinesins.
| Target Kinesin | Kinesin Family | Filanesib (ARRY-520) IC50 |
| KSP (Eg5/KIF11) | Kinesin-5 | 6 nM |
| CENP-E (KIF10) | Kinesin-7 | >100 µM |
| MKLP-2 (KIF20A) | Kinesin-6 | >100 µM |
| KIF1A | Kinesin-3 | >100 µM |
| KIF3A | Kinesin-2 | >100 µM |
| KIFC1 (HSET) | Kinesin-14 | >100 µM |
| KHC (KIF5B) | Kinesin-1 | >100 µM |
| MCAK (KIF2C) | Kinesin-13 | >100 µM |
| RabK6 (KIF20A) | Kinesin-6 | >100 µM |
This table summarizes the quantitative data on Filanesib's selectivity.
Experimental Protocols
The selectivity of Filanesib was primarily determined using a microtubule-activated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which act as a cofactor to stimulate enzymatic activity. The inhibition of this activity by Filanesib is then quantified to determine the IC50 value.
Two common formats for this assay are the endpoint malachite green assay and the continuous coupled pyruvate kinase/lactate dehydrogenase (PK/LDH) assay. While the specific format used for the initial high-throughput screening of Filanesib against the kinesin panel is not publicly detailed, the principles of these assays are well-established.
Principle of the Microtubule-Activated ATPase Assay
Kinesin motor proteins, including KSP, are enzymes that hydrolyze ATP to generate the energy required for their movement along microtubules. This ATPase activity is significantly stimulated in the presence of microtubules. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) or ADP produced over time.
Diagram of the General Experimental Workflow for Kinesin Inhibitor Screening
Caption: Workflow for determining kinesin inhibitor IC50 values.
Detailed Methodology: Malachite Green Endpoint ATPase Assay (A Probable Method)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis at a single time point.
-
Reagent Preparation:
-
Assay Buffer: Typically contains PIPES or HEPES buffer, MgCl2, EGTA, and a microtubule stabilizing agent like paclitaxel.
-
Kinesin and Microtubules: Purified recombinant human kinesin motor domains and taxol-stabilized bovine brain microtubules are diluted to their final concentrations in the assay buffer.
-
Filanesib: A dilution series of Filanesib is prepared in DMSO and then further diluted in the assay buffer.
-
ATP Solution: A stock solution of ATP is prepared in the assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid is prepared.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, the kinesin, microtubules, and varying concentrations of Filanesib are pre-incubated for a short period at room temperature.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a fixed time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is stopped by the addition of the malachite green reagent. This reagent forms a colored complex with the free inorganic phosphate produced.
-
The absorbance of the colored complex is measured at approximately 620-650 nm using a plate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
The percentage of inhibition of ATPase activity is calculated for each Filanesib concentration relative to a DMSO vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
Filanesib's mechanism of action is centered on the disruption of mitosis. By inhibiting KSP, it prevents the separation of centrosomes, a critical step in the formation of the bipolar spindle. This leads to the formation of monopolar spindles, which triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately leads to apoptotic cell death.
Diagram of Filanesib's Mechanism of Action
Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis.
Conclusion
Filanesib (TFA) is a highly potent and selective inhibitor of the mitotic kinesin KSP (Eg5). Its selectivity profile, characterized by a significant potency difference between its inhibition of KSP and other kinesins, underscores its targeted mechanism of action. The microtubule-activated ATPase assay is the standard method for determining this selectivity. Understanding the specific molecular interactions and the downstream cellular consequences of KSP inhibition by Filanesib is crucial for its continued development and clinical application in oncology.
References
- 1. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. cytoskeleton.com [cytoskeleton.com]
Pharmacokinetics and pharmacodynamics of Filanesib in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Filanesib
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data for Filanesib (ARRY-520), a highly selective inhibitor of Kinesin Spindle Protein (KSP). It details the compound's mechanism of action, its pharmacodynamic effects in both in vitro and in vivo models, and summarizes the available pharmacokinetic properties.
Filanesib targets Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a crucial motor protein for cell division.[1][2] KSP is responsible for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis.[3] By selectively inhibiting KSP, Filanesib prevents the formation of the bipolar spindle, resulting in the formation of a characteristic monopolar spindle.[3][4] This aberration triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5]
Prolonged mitotic arrest ultimately leads to apoptotic cell death.[4] This process is particularly effective in cells dependent on short-lived survival proteins, such as Myeloid Cell Leukemia 1 (Mcl-1), which is rapidly depleted during KSP inhibition-induced arrest.[3][6] Furthermore, Filanesib has been shown to activate the pro-apoptotic protein BAX, contributing to its cell-killing effects.[6]
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Apoptosis Induction Pathway Triggered by Filanesib TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520), a potent and selective small molecule inhibitor of the Kinesin Spindle Protein (KSP), has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2] KSP, also known as KIF11 or Eg5, is a crucial motor protein for the formation of the bipolar spindle during mitosis.[3] Its inhibition by Filanesib leads to mitotic arrest, a state that ultimately drives cancer cells towards programmed cell death, or apoptosis.[1][4] This technical guide provides a comprehensive overview of the molecular pathways governing Filanesib-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data to support further research and development.
Core Mechanism of Action: Mitotic Arrest
Filanesib functions by allosterically binding to KSP, inhibiting its ATPase activity. This enzymatic activity is essential for KSP to move along microtubules and push the spindle poles apart. The inhibition of KSP results in the formation of characteristic monopolar spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole.[1][3] This aberrant mitotic configuration activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged activation of the SAC due to persistent KSP inhibition is a key trigger for the subsequent induction of apoptosis.[1]
The Apoptotic Signaling Cascade
Filanesib-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This cascade of events culminates in the activation of effector caspases, the executioners of apoptosis. The key molecular events are detailed below.
Regulation by the Bcl-2 Family of Proteins
The Bcl-2 family of proteins, comprising both pro-apoptotic and anti-apoptotic members, are central regulators of the intrinsic apoptotic pathway. Filanesib treatment modulates the balance of these proteins, tipping the scales in favor of cell death.
-
Downregulation of Mcl-1: The anti-apoptotic protein Mcl-1 is a critical survival factor in many cancer cells. Following Filanesib-induced mitotic arrest, a rapid decline in Mcl-1 protein levels is observed.[3] This decrease is a crucial event that sensitizes the cell to apoptotic stimuli.
-
Activation of BAX: The pro-apoptotic protein BAX plays a pivotal role in Filanesib-induced apoptosis. Upon Filanesib treatment, BAX translocates from the cytosol to the mitochondrial outer membrane.[3] The basal expression level of BAX has been shown to correlate with sensitivity to Filanesib.[3]
A Putative Calpain-Dependent, Caspase-Independent Initiation
Intriguingly, evidence suggests a potential caspase-independent mechanism for the initial activation of BAX. This pathway may involve the calcium-dependent protease, calpain. It is proposed that Filanesib treatment can lead to calpain activation, which in turn cleaves BAX into a more potent pro-apoptotic fragment. This event may precede the activation of caspases, suggesting an alternative route to initiate the apoptotic cascade.[1]
Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation
The translocation and activation of BAX at the mitochondria leads to the formation of pores in the outer mitochondrial membrane, a process known as MOMP. This results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[3]
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome.
Caspase Activation and Execution of Apoptosis
The apoptosome serves as a platform for the recruitment and activation of the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.[5] These activated effector caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of Filanesib.
Table 1: IC50 Values of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human KSP | (Enzymatic Assay) | 6 | [4] |
| HCT-15 | Colorectal Carcinoma | 3.7 | [2] |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 14 | [2] |
| K562/ADR | Chronic Myelogenous Leukemia (drug-resistant) | 4.2 | [2] |
| OPM-2 | Multiple Myeloma | Sensitive (low nM range) | [1] |
| MM1S | Multiple Myeloma | Sensitive (low nM range) | [1] |
| U266 | Multiple Myeloma | Less sensitive | [1] |
Table 2: Induction of Apoptosis by Filanesib in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MM.1S | Control | 48 | 5% | [6] |
| MM.1S | Filanesib | 48 | 56% | [6] |
| MM.1S | Filanesib (10 nM) | 24 | 50% | [1] |
| MM.1S (Bax siRNA) | Filanesib (10 nM) | 24 | 26% | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Filanesib-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Filanesib TFA or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to measure changes in the expression levels of key apoptotic proteins such as Bcl-2 family members and the cleavage (activation) of caspases.
Protocol:
-
Treat cells with this compound and harvest at various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Mcl-1, cleaved caspase-3, cleaved caspase-7, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate the cells with the TdT reaction mixture containing labeled dUTPs.
-
Stop the reaction and wash the cells.
-
If using a fluorescent label, counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Signaling pathway of Filanesib-induced apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating apoptosis.
Conclusion
This compound induces apoptosis in cancer cells through a well-defined pathway that originates from the inhibition of the KSP motor protein, leading to mitotic arrest. The subsequent activation of the intrinsic apoptotic pathway, characterized by the downregulation of Mcl-1 and the activation of BAX, culminates in caspase-mediated cell death. The potential involvement of a calpain-dependent, caspase-independent initiation step adds another layer of complexity and a potential avenue for further investigation. This in-depth guide provides the foundational knowledge and practical methodologies for researchers to explore the therapeutic potential of Filanesib and other KSP inhibitors in the development of novel anti-cancer strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Trifluoroacetate Counter-Ion in Enhancing Filanesib Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the trifluoroacetate (TFA) counter-ion in modulating the solubility of Filanesib, a potent and selective inhibitor of the kinesin spindle protein (KSP). Understanding the physicochemical properties of active pharmaceutical ingredients (APIs) like Filanesib is paramount for successful formulation development and ensuring optimal bioavailability. This document provides a comprehensive overview of Filanesib's solubility, the impact of its TFA salt form, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.
Introduction to Filanesib and the Importance of Solubility
Filanesib (also known as ARRY-520) is a small molecule inhibitor of KSP (Eg5), a motor protein essential for the formation of the bipolar spindle during mitosis. By inhibiting KSP, Filanesib induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Its development as a therapeutic agent has been a subject of numerous preclinical and clinical investigations.
A critical determinant of a drug's efficacy is its solubility, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds. Filanesib, in its free base form, exhibits very low water solubility, posing a significant challenge for formulation.[][4] To overcome this limitation, Filanesib is often formulated as a salt, with the trifluoroacetate (TFA) salt being a common form.[5][6][7]
The Role of the TFA Counter-Ion in Solubility Enhancement
The conversion of a free base to a salt by introducing a counter-ion is a widely employed strategy in pharmaceutical development to enhance the aqueous solubility and overall developability of a drug candidate.[8] In the case of Filanesib, the TFA counter-ion plays a crucial role in improving its solubility.
Quantitative Solubility Data for Filanesib and its Salts
The following table summarizes the available quantitative data on the solubility of Filanesib in its free base and hydrochloride salt forms in various solvents. While specific data for the TFA salt is not provided, the data for the hydrochloride salt serves as a strong indicator of the solubility enhancement achieved through salt formation.
| Compound Form | Solvent/Medium | Solubility | Reference |
| Filanesib (Free Base) | Water | 0.0045 mg/mL | [] |
| Filanesib (Free Base) | Water | Not soluble | [4] |
| (R)-Filanesib | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 3.75 mg/mL | [10] |
| (R)-Filanesib | 10% DMSO + 90% Corn Oil | ≥ 3.75 mg/mL | [10] |
| Filanesib Hydrochloride | DMSO | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |
| Filanesib Hydrochloride | Water | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |
| Filanesib Hydrochloride | Ethanol | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] The following protocol is a detailed methodology adapted for a hydrophobic compound like Filanesib.
Objective: To determine the equilibrium solubility of Filanesib (TFA salt or free base) in a specified aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Filanesib compound (TFA salt or free base)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) grade water
-
Organic solvent for stock solution preparation (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the Filanesib compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Phase Separation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the solid from the dissolved compound, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of the Filanesib compound in the same aqueous buffer at known concentrations.
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Determine the concentration of Filanesib in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Visualization of Filanesib's Mechanism of Action
Filanesib's mechanism of action is a direct inhibition of the Kinesin Spindle Protein (KSP), which is crucial for proper mitotic spindle formation. This targeted action leads to cell cycle arrest and ultimately, apoptosis in cancerous cells.
Caption: Mechanism of Action of Filanesib.
Conclusion
The use of the trifluoroacetate counter-ion is a critical strategy in the formulation of Filanesib to overcome its inherently low aqueous solubility. By forming a salt, the physicochemical properties of Filanesib are significantly improved, enhancing its potential as a therapeutic agent. The provided quantitative data, though indirect for the TFA salt, strongly supports the solubility-enhancing effect of salt formation. The detailed experimental protocol for solubility determination offers a robust method for researchers to further characterize Filanesib and other drug candidates. The direct mechanism of action of Filanesib, through the inhibition of KSP, underscores its targeted approach in cancer therapy. This technical guide provides valuable insights for professionals in the field of drug development, emphasizing the importance of understanding and manipulating the physicochemical properties of APIs to unlock their full therapeutic potential.
References
- 1. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Filanesib TFA | TargetMol [targetmol.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound (ARRY-520 TFA) | KSP 抑制剂 | MCE [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Application Notes and Protocols: Dosing and Administration of Filanesib TFA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (formerly ARRY-520), a trifluoroacetate (TFA) salt, is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11.[1][2] KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3][4] Preclinical studies in mouse xenograft models have demonstrated significant antitumor activity of Filanesib in various cancer types, including multiple myeloma and solid tumors.[3][5] These application notes provide a comprehensive overview of the dosing and administration of Filanesib TFA in mouse xenograft models based on published preclinical data.
Mechanism of Action
Filanesib selectively targets KIF11, a motor protein active during mitosis.[1] Inhibition of KIF11 disrupts the separation of centrosomes, leading to the formation of monopolar spindles and causing cell cycle arrest in the G2/M phase.[3][6] This prolonged mitotic arrest ultimately triggers apoptosis, the programmed cell death, in rapidly dividing cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: Maximum Tolerated Dose (MTD) of Filanesib in Mice [5]
| Mouse Strain | Dosing Schedule | Route of Administration | MTD (mg/kg) |
| Nude (female) | q4dx3 (every 4 days for 3 doses) | Intraperitoneal (i.p.) | 25-30 |
| SCID-beige (female) | q4dx3 (every 4 days for 3 doses) | Intraperitoneal (i.p.) | 20-27 |
Table 2: Efficacy of Filanesib in Various Subcutaneous Xenograft Models [5]
| Xenograft Model | Cancer Type | Dosing Schedule | Route of Administration | Dose (mg/kg) | Outcome |
| HT-29 | Colon Carcinoma | q4dx3 | i.p. | 15-30 | Minimally effective dose between 15-20 mg/kg |
| RPMI8226 | Multiple Myeloma | q4dx3 | i.p. | Not specified | 100% complete response rate |
| MV4-11 | Acute Myeloid Leukemia | q4dx3 | i.p. | Not specified | 100% complete response rate |
| HL-60 | Promyelocytic Leukemia | q4dx3 | i.p. | Not specified | 100% complete response rate |
Experimental Protocols
Subcutaneous Xenograft Model Development
This protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.
Materials:
-
Cancer cell line of interest (e.g., HT-29, RPMI8226)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., nude, SCID)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to achieve the required number of cells for injection.
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect directly from the flask.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Filanesib Dosing and Administration
Materials:
-
This compound
-
Appropriate vehicle for reconstitution (e.g., sterile saline, DMSO/Cremophor-based vehicle)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Drug Preparation: Reconstitute this compound in the appropriate vehicle to the desired stock concentration. Further dilute as necessary for the final dosing concentration. The formulation should be prepared fresh for each administration.
-
Administration:
-
Administer Filanesib via intraperitoneal (i.p.) injection.
-
The dosing volume should be based on the individual mouse's body weight (e.g., 10 µL/g).
-
-
Dosing Schedule: A commonly used schedule is every 4 days for 3 doses (q4dx3).[5] However, the optimal schedule may vary depending on the tumor model and study objectives.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, and local reactions at the injection site. Body weight should be recorded at least twice weekly.
Pharmacodynamic Assessment
To confirm the mechanism of action of Filanesib in vivo, pharmacodynamic studies can be performed.
Procedure:
-
Establish subcutaneous tumor xenografts as described above until they reach a volume of 250-350 mm³.[5]
-
Administer a single dose of Filanesib i.p.[5]
-
At various time points after administration (e.g., 24, 48, 72, 96 hours), euthanize a subset of mice.[5]
-
Excise the tumors and fix them in 10% neutral buffered formalin.[5]
-
Process the tumors for paraffin embedding.[5]
-
Perform immunohistochemistry (IHC) on tumor sections to analyze:
Conclusion
This compound has demonstrated potent antitumor activity in a range of mouse xenograft models. The provided dosing and administration protocols, along with the summarized quantitative data, offer a valuable resource for researchers designing and conducting preclinical in vivo studies with this KSP inhibitor. Adherence to these established methodologies will facilitate the generation of robust and reproducible data for the evaluation of Filanesib's therapeutic potential.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. A Phase 1 Dose-Escalation Study of ARRY-520, a KSP Inhibitor, in Patients with Advanced Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 6. Filanesib (ARRY-520), a Selective Inhibitor of Kinesin Spindle Protein, for Patients with Relapsed/Refractory MM | Research To Practice [researchtopractice.com]
Application Notes and Protocols for Immunofluorescence Staining of Monopolar Spindles Following Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520) is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a plus-end-directed motor protein that plays an essential role during mitosis.[2] It is responsible for establishing and maintaining the bipolar mitotic spindle by separating duplicated centrosomes.[2] Inhibition of KSP by Filanesib prevents this separation, leading to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and subsequent apoptosis in proliferating cells.[2][3] This mechanism makes Filanesib a compelling therapeutic agent in oncology, particularly in hematological malignancies like multiple myeloma.[3]
These application notes provide a detailed protocol for the immunofluorescence staining of monopolar spindles in the multiple myeloma cell line MM.1S after treatment with Filanesib. This method allows for the clear visualization and quantification of the drug's on-target effect, which is crucial for preclinical research and drug development.
Data Presentation
The efficacy of Filanesib in inducing monopolar spindle formation can be quantified by treating cells with varying concentrations of the drug and determining the percentage of mitotic cells exhibiting the monopolar phenotype. Below are representative data from studies on the MM.1S cell line treated for 24 hours.
Table 1: Dose-Dependent Induction of Monopolar Spindles by Filanesib in MM.1S Cells
| Treatment Group | Concentration | Percentage of Mitotic Cells with Monopolar Spindles (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0% |
| Filanesib | 2.5 nM | 8% |
| Filanesib + Pomalidomide/Dexamethasone | 2.5 nM | 19% |
| Data derived from a study on MM.1S cells treated for 24 hours. The combination with pomalidomide and dexamethasone was shown to enhance the formation of monopolar spindles.[4][5] |
Table 2: Recommended Antibody Panel for Spindle and Centrosome Visualization
| Target Protein | Primary Antibody | Secondary Antibody (Example) | Fluorophore (Example) |
| Microtubules (Spindle) | Mouse anti-α-Tubulin | Goat anti-Mouse IgG (H+L) | Alexa Fluor 488 |
| Centrosomes (Spindle Poles) | Rabbit anti-γ-Tubulin | Goat anti-Rabbit IgG (H+L) | Alexa Fluor 594 |
| Nucleus | - | - | DAPI |
Experimental Protocols
This section details the complete workflow from cell culture to imaging for the analysis of monopolar spindles induced by Filanesib.
Part 1: Cell Culture and Treatment
This protocol is optimized for the MM.1S human multiple myeloma cell line, which grows in suspension and as a loosely adherent monolayer.[3][6]
Materials:
-
MM.1S cell line (e.g., ATCC CRL-2974)
-
RPMI-1640 medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Filanesib (ARRY-520)
-
Dimethyl sulfoxide (DMSO)
-
T-75 culture flasks
-
6-well plates
-
Poly-L-lysine coated coverslips (optional, for adherent fraction)
-
Centrifuge and tubes
Procedure:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Subculturing: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. For passaging, collect both suspension and loosely adherent cells. Gently scrape the adherent cells and combine with the suspended cells. Centrifuge at 125 x g for 5-7 minutes, resuspend in fresh medium, and re-plate at the desired density.[3][7]
-
Cell Seeding for Experiment: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. For visualization of the adherent cell population, sterile poly-L-lysine coated coverslips can be placed in the wells prior to seeding.
-
Filanesib Treatment: Prepare a stock solution of Filanesib in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 2.5 nM, 5 nM, 10 nM). Add the Filanesib dilutions to the cells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells with Filanesib for 24 hours at 37°C in a 5% CO2 incubator.[3]
Part 2: Immunofluorescence Staining
This protocol is adapted for suspension cells and utilizes a cytospin to adhere the cells to microscope slides.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Cytocentrifuge (e.g., Shandon Cytospin) and slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (see Table 2)
-
Fluorophore-conjugated secondary antibodies (see Table 2)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Harvesting: Collect cells from each well, including both suspension and scraped adherent cells. Centrifuge at 125 x g for 5 minutes.
-
Cytospin Preparation: Resuspend the cell pellet in PBS containing 30% FBS to a concentration of approximately 5x10^5 cells/mL.[7] Add 200 µL of the cell suspension to a cytospin chamber and centrifuge at 800 rpm for 5 minutes to adhere the cells to the microscope slide.[7]
-
Fixation: Immediately fix the cells on the slide with 4% PFA for 15 minutes at room temperature.
-
Washing: Gently wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-Tubulin and anti-γ-Tubulin) in blocking buffer. Apply the antibody solution to the slides and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Apply the antibody solution to the slides and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the slides with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount a coverslip onto each slide using antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for each fluorophore.
Part 3: Quantification and Analysis
-
Image Acquisition: Capture images of randomly selected fields of view for each treatment condition.
-
Cell Scoring: For each field, count the total number of mitotic cells (identified by condensed chromatin stained with DAPI).
-
Monopolar Spindle Identification: Among the mitotic cells, identify and count the cells exhibiting a monopolar spindle phenotype (a radial array of microtubules emanating from a single point or two very closely localized points, with chromosomes arranged in a rosette).
-
Calculation: Calculate the percentage of mitotic cells with monopolar spindles for each treatment condition: (Number of cells with monopolar spindles / Total number of mitotic cells) x 100.
Diagrams
Caption: Experimental workflow for immunofluorescence analysis.
Caption: Mechanism of action of Filanesib.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creighton.edu [creighton.edu]
- 8. fortislife.com [fortislife.com]
Application Notes and Protocols: Western Blot Detection of Mitotic Arrest Markers Following Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Note: Understanding Filanesib-Induced Mitotic Arrest
Filanesib (ARRY-520) is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein expressed only in dividing cells, where it plays an essential role in establishing a bipolar mitotic spindle by separating centrosomes.[1][3] Inhibition of KSP's motor activity prevents centrosome separation, leading to the formation of aberrant monopolar spindles.[1][4] This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, causing the cell to arrest in mitosis.[3][5] Prolonged mitotic arrest ultimately triggers apoptotic cell death, making KSP inhibitors like Filanesib a promising therapeutic strategy for various cancers.[2][3][6]
Western blotting is a fundamental technique to confirm the biological effect of Filanesib by detecting changes in key proteins that serve as markers for mitotic arrest. The primary markers include:
-
Cyclin B1: A regulatory protein that complexes with Cdk1 to form the Maturation-Promoting Factor (MPF), which drives entry into mitosis.[7][8] Cyclin B1 levels accumulate throughout the G2 phase and peak in mitosis.[1] During a functional mitotic arrest, Cyclin B1 levels remain elevated as its degradation by the Anaphase-Promoting Complex (APC) is inhibited.[9][10]
-
Phospho-Histone H3 (Ser10) (pHH3): Phosphorylation of Histone H3 at serine 10 is tightly correlated with chromosome condensation during mitosis.[11][12][13] It is considered a specific and reliable marker for cells in the M-phase of the cell cycle.[1][14] An increase in pHH3 levels is a direct indicator of an accumulation of cells in mitosis.[1]
-
Securin: An anaphase inhibitor that prevents the premature separation of sister chromatids by inhibiting the protease Separase.[15][16] Like Cyclin B1, Securin is a substrate of the APC and is degraded to allow the transition from metaphase to anaphase.[9][16] Its accumulation is therefore indicative of a mitotic arrest.
This document provides detailed protocols for utilizing Western blot to measure the expression of these markers in cells treated with Filanesib.
Signaling Pathway and Experimental Workflow
Filanesib Mechanism of Action
The following diagram illustrates the signaling pathway affected by Filanesib, leading to mitotic arrest.
Caption: Filanesib inhibits KSP, causing monopolar spindle formation and mitotic arrest.
Western Blot Experimental Workflow
The diagram below outlines the key steps for performing a Western blot experiment to detect mitotic arrest markers.
Caption: Standard workflow for Western blot analysis from cell treatment to data analysis.
Experimental Protocols
Cell Culture and Filanesib Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Multiple Myeloma MM.1S, Hepatoblastoma HUH6) in appropriate culture vessels.[1][17] Allow cells to adhere and reach 50-60% confluency.
-
Drug Preparation: Prepare a stock solution of Filanesib in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of Filanesib (e.g., 1-100 nM) and a vehicle control (e.g., DMSO) for different time points (e.g., 12, 24, 48 hours).[1][17]
-
Cell Harvest: Following incubation, harvest the cells. For adherent cells, wash with ice-cold PBS, then detach using a cell scraper.[18] For suspension cells, collect by centrifugation.
Protein Lysate Preparation
-
Lysis: Resuspend the cell pellet in ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.[18]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 10 seconds).[18]
-
Centrifugation: Clarify the lysate by centrifuging at ~12,000 x g for 15 minutes at 4°C.[18]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[18] This is crucial for ensuring equal loading in the subsequent steps.[19]
Western Blot Protocol
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. For equal loading, aim for 15-30 µg of total protein per lane.[19][20] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[20]
-
SDS-PAGE: Load the prepared samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at a constant voltage (e.g., 120-180V) until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).[18][20]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[20][21] Blocking is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 2 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (3.3.6) to remove unbound secondary antibody.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.[18]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[22] Adjust exposure time to ensure signals are within the linear dynamic range and not saturated.[19]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the signal of the target protein to a loading control (e.g., β-Actin, GAPDH, or total protein stain) to correct for loading variations.[19][23]
Data Presentation and Expected Results
Expected Changes in Mitotic Marker Expression
Exposure of cancer cells to Filanesib is expected to cause a dose- and time-dependent increase in the expression levels of key mitotic arrest markers.
| Marker | Role in Mitosis | Expected Change Post-Filanesib | Rationale | Citation(s) |
| Cyclin B1 | G2/M transition, MPF component | Increase | Accumulates due to Spindle Assembly Checkpoint (SAC) activation, preventing its degradation. | [1] |
| Phospho-Histone H3 (Ser10) | Chromosome condensation | Increase | Direct marker for cells in M-phase; accumulation of cells in mitosis leads to a higher signal. | [1][12] |
| Securin | Inhibitor of sister chromatid separation | Increase | Accumulates as its degradation by the APC is inhibited by an active SAC. | [9][15] |
| PARP Cleavage | Apoptosis marker | Increase | Occurs as a downstream consequence of prolonged mitotic arrest, indicating cell death. | [1] |
Recommended Primary Antibodies for Western Blot
The selection of a specific and sensitive primary antibody is critical for a successful Western blot. The following table provides examples of commercially available antibodies for the detection of mitotic arrest markers.
| Target Protein | Host Species | Recommended Dilution | Approx. MW | Supplier Example |
| Cyclin B1 | Rabbit / Mouse | 1:1000 - 1:4000 | 55-60 kDa | Proteintech (55004-1-AP, 67686-1-Ig)[24][25] |
| Phospho-Histone H3 (Ser10) | Rabbit / Mouse | 1:1000 - 1:10000 | 17 kDa | Cell Signaling (9701), Millipore (05-598)[11][14] |
| Securin (PTTG1) | Rabbit | 1:1000 | 25-30 kDa | Cell Signaling (13445)[15] |
| β-Actin (Loading Control) | Rabbit / Mouse | 1:1000 - 1:5000 | 42 kDa | Cell Signaling (8457)[15] |
| GAPDH (Loading Control) | Mouse | 1:1000 - 1:10000 | 37 kDa | Proteintech (HRP-60004)[26] |
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the kinesin spindle protein: basic principles and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prognostic role of cyclin B1 in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Securin regulates entry into M-phase by modulating the stability of cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Securin (D2B6O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. nsjbio.com [nsjbio.com]
- 17. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. novateinbio.com [novateinbio.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. youtube.com [youtube.com]
- 23. Guide to western blot quantification | Abcam [abcam.com]
- 24. cyclin B1 antibody (67686-1-Ig) | Proteintech [ptglab.com]
- 25. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
- 26. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
Establishing a Filanesib TFA Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing and characterizing a Filanesib TFA (ARRY-520) resistant cancer cell line model. Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, which plays a critical role in the formation of the bipolar mitotic spindle.[1][2][3][4][5][6] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][5] However, the development of drug resistance remains a significant challenge in cancer therapy. This protocol details the methodology for generating a Filanesib-resistant cell line through continuous exposure to escalating drug concentrations, along with protocols for confirming the resistant phenotype and investigating potential resistance mechanisms.
Introduction
The development of in vitro drug-resistant cancer cell line models is a crucial tool for understanding the molecular mechanisms that lead to treatment failure and for the preclinical evaluation of novel therapeutic strategies.[7][8][9][10] Filanesib, a KSP inhibitor, has shown promise in preclinical and clinical studies for various malignancies.[1][3][5][11][12] By establishing a cell line model with acquired resistance to Filanesib, researchers can investigate the genetic and molecular alterations that confer this resistance, identify potential biomarkers for predicting patient response, and test novel agents or combination therapies to overcome it.[13][14]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (Fold Change) |
| Example Cancer Cell Line (e.g., HCT116, HeLa, MM.1S) | 5 | 150 | 30 |
| User-defined Cell Line 1 | [Enter Value] | [Enter Value] | [Calculated Value] |
| User-defined Cell Line 2 | [Enter Value] | [Enter Value] | [Calculated Value] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16][17] A higher IC50 value indicates greater resistance.[15] The resistance index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold change of 2-5 or greater is typically considered indicative of clinically relevant resistance.[18]
Table 2: Summary of Molecular Characterization of Resistant Cell Line
| Molecular Analysis | Parental Cell Line | Resistant Cell Line | Implication for Resistance |
| KIF11 (KSP) Expression (mRNA/Protein) | Baseline | No significant change / Slight increase | Unlikely to be the primary resistance mechanism |
| KIF15 Expression (mRNA/Protein) | Low / Undetectable | High | Compensatory mechanism for KIF11 inhibition[19][20] |
| MCL-1 Expression (Protein) | Baseline | Increased | Anti-apoptotic protein, may confer resistance[5] |
| BAX Expression (Protein) | Baseline | Decreased | Pro-apoptotic protein, downregulation may confer resistance[3][12] |
| ABCB1 (MDR1) Expression (mRNA/Protein) | Low | Increased | Potential involvement of drug efflux pumps |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Filanesib.
Caption: Potential mechanisms of resistance to Filanesib.
Caption: Workflow for establishing a resistant cell line.
Experimental Protocols
Determination of Parental IC50 for this compound
This protocol is essential to establish the baseline sensitivity of the parental cell line to Filanesib and to determine the starting concentration for resistance induction.[7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8, or Resazurin)[7][21][22][23]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to start with for Filanesib is 0.1 nM to 100 nM.[2]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Filanesib. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability against the logarithm of the Filanesib concentration and determine the IC50 value using non-linear regression analysis.[17]
Induction of this compound Resistance
This protocol uses a stepwise, continuous exposure method to select for a resistant cell population.[8][24][25]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
Procedure:
-
Start by culturing the parental cells in their complete medium containing Filanesib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[24]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, passage them as usual, reseeding them into a new flask with fresh medium containing the same concentration of Filanesib.
-
Once the cells show stable growth kinetics (similar to the parental line in the absence of the drug), increase the concentration of Filanesib by 1.5- to 2-fold.[8]
-
Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover or reduce the fold-increase in concentration.
-
This process can take several months. It is advisable to cryopreserve cells at each successful concentration step.[26]
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.
-
A resistant cell line is considered established when the IC50 value is significantly higher than that of the parental line (e.g., >10-fold) and remains stable over several passages in the presence of the maintenance concentration of Filanesib.[8]
Confirmation of Resistant Phenotype
After establishing the resistant line, it is crucial to confirm the stability of the resistant phenotype.
Procedure:
-
Culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) to test the stability of the resistance.
-
After the drug-free period, re-determine the IC50 of these cells for Filanesib as described in Protocol 1.
-
Compare the IC50 value to that of the parental line and the resistant line maintained in the drug. A stable resistant phenotype will show a minimal decrease in the IC50 after the drug-free period.
Molecular Characterization of Resistant Cell Lines
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KIF15, anti-MCL-1, anti-BAX, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse parental and resistant cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KIF11, KIF15, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
The establishment of a this compound resistant cell line model provides a valuable tool for investigating the complex mechanisms of drug resistance. The protocols outlined in this document offer a systematic approach to generating and characterizing such a model. The insights gained from these studies can facilitate the development of more effective therapeutic strategies to overcome resistance to KSP inhibitors and improve patient outcomes in cancer treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filanesib - Wikipedia [en.wikipedia.org]
- 12. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Cytogenetic Characterization of Drug‐resistant Leukemia Cell Lines by Comparative Genomic Hybridization and Fluorescence in situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying clinically relevant drug resistance genes in drug-induced resistant cancer cell lines and post- chemotherapy tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. rupress.org [rupress.org]
- 21. assaygenie.com [assaygenie.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell Culture Academy [procellsystem.com]
- 25. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 26. researchgate.net [researchgate.net]
Co-treatment Protocol for Filanesib TFA and Dexamethasone in Myeloma Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the co-treatment of Filanesib TFA and dexamethasone in myeloma cells. The information compiled is based on preclinical and clinical data, offering insights into the synergistic anti-myeloma activity of this combination, their mechanisms of action, and practical guidance for in vitro studies.
Introduction
Filanesib (ARRY-520) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells. Dexamethasone, a synthetic glucocorticoid, has long been a cornerstone of multiple myeloma therapy, exerting its anti-myeloma effects through various mechanisms, including the induction of apoptosis. Preclinical studies have demonstrated a synergistic effect when combining Filanesib and dexamethasone, suggesting a promising therapeutic strategy for multiple myeloma.[1][2] This combination has been explored in clinical trials, further highlighting its potential in treating this hematological malignancy.[3][4][5]
Mechanism of Action
The synergistic anti-myeloma effect of Filanesib and dexamethasone stems from their distinct but complementary mechanisms of action.
-
Filanesib: As a KSP inhibitor, Filanesib disrupts the function of the mitotic spindle, leading to the formation of monopolar spindles and arresting cells in mitosis.[1][2] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway. A key target in this process is the anti-apoptotic protein Mcl-1. Myeloma cells are often dependent on Mcl-1 for survival, and Filanesib-induced mitotic arrest leads to the depletion of this short-lived protein, thereby promoting apoptosis.[3][5]
-
Dexamethasone: Dexamethasone induces apoptosis in myeloma cells through multiple pathways. It can upregulate the pro-apoptotic protein Bim while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. Furthermore, dexamethasone can inhibit the pro-survival NF-κB signaling pathway.
The co-treatment of Filanesib and dexamethasone enhances the induction of apoptosis. This synergy is partly mediated by the increased activation of the pro-apoptotic protein BAX.[1][2] The combination leads to a more profound cell cycle arrest in the G2/M phase and a significant increase in apoptosis, particularly in proliferating myeloma cells.[1][6]
Data Presentation
Table 1: Single-Agent Activity (IC50) of Filanesib and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | Filanesib IC50 (nM) | Dexamethasone IC50 (µM) |
| MM.1S | Sensitive (most cells non-viable at 2.5 nM)[1] | Not explicitly reported, but described as dexamethasone-sensitive[1] |
| OPM-2 | Higher IC50 than MM.1S[1] | Not explicitly reported |
| U266 | Higher IC50 than MM.1S[1] | Not explicitly reported |
| RPMI-8226 | Higher IC50 than MM.1S[1] | Not explicitly reported |
Note: Specific IC50 values for single-agent Filanesib and dexamethasone across a wide range of myeloma cell lines are not consistently reported in the reviewed literature. The sensitivity to Filanesib can vary, with some cell lines showing high sensitivity at low nanomolar concentrations.[1] Dexamethasone sensitivity is also known to be heterogeneous among myeloma cell lines.
Table 2: Synergistic Effects of Filanesib and Dexamethasone Combination
| Cell Line | Combination | Effect | Quantitative Data | Reference |
| MM.1S | Filanesib + Pomalidomide + Dexamethasone | Synergy | Combination Index (CI) = 0.063 | [1][2] |
| MM1S, OPM2, RPMI-8226 | Filanesib + Pomalidomide + Dexamethasone | Synergy | CI between 0.4-0.7 | [6][7] |
| MM.1S | Filanesib + Pomalidomide + Dexamethasone | Increased Apoptosis | Control: 5%, Poma+Dex: 23%, Filanesib: 58%, Combination: 88% | [6] |
| MM.1S | Filanesib + Pomalidomide + Dexamethasone | Cell Cycle Arrest | Increased G2/M arrest | [1][6] |
Note: The available quantitative data primarily focuses on the triple combination of Filanesib, pomalidomide, and dexamethasone. The synergistic interaction between Filanesib and dexamethasone is a key component of this regimen's efficacy.
Experimental Protocols
Cell Culture
Multiple myeloma cell lines (e.g., MM.1S, OPM-2, U266, RPMI-8226) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Filanesib and dexamethasone on the viability of myeloma cells.
Materials:
-
96-well plates
-
Myeloma cell suspension
-
This compound stock solution (in DMSO)
-
Dexamethasone stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9]
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound and dexamethasone, alone and in combination, in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed to pellet the cells before removing the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in myeloma cells following treatment.
Materials:
-
Myeloma cell suspension
-
This compound and Dexamethasone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed myeloma cells at a density of 1-5 x 10⁵ cells/mL and treat with this compound and dexamethasone, alone or in combination, for 48 hours.[1][12]
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of myeloma cells after treatment.
Materials:
-
Myeloma cell suspension
-
This compound and Dexamethasone
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed myeloma cells and treat with this compound and dexamethasone, alone or in combination, for 24-48 hours.[1]
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[14][15]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15]
Visualization of Pathways and Workflows
Signaling Pathway of Filanesib and Dexamethasone Co-treatment in Myeloma Cells
Caption: Signaling pathway of Filanesib and Dexamethasone in myeloma cells.
Experimental Workflow for Evaluating Co-treatment Efficacy
Caption: Workflow for evaluating Filanesib and Dexamethasone co-treatment.
Logical Relationship of Synergistic Apoptosis Induction
Caption: Logical flow of synergistic apoptosis by co-treatment.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Mechanisms Underlying the Synergistic Interaction of Filanesib with Pomalidomide and Dexamethasone (FPD) in Multiple Myeloma [ash.confex.com]
- 8. SUMOylation inhibition enhances dexamethasone sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Assessing the Synergy of Filanesib TFA with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520), a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), has demonstrated promising anti-tumor activity, particularly in hematological malignancies like multiple myeloma.[1][2] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[3][4] Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent programmed cell death (apoptosis).[1][5] Proteasome inhibitors, such as bortezomib and carfilzomib, are a cornerstone of multiple myeloma treatment. They function by blocking the proteasome, leading to an accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum stress and apoptosis.[6]
Preclinical and clinical studies have suggested a synergistic anti-cancer effect when combining Filanesib with proteasome inhibitors.[7][8] This synergy is thought to arise from the dual assault on critical cellular processes: Filanesib-induced mitotic arrest is complemented by the proteasome inhibitor-mediated disruption of protein homeostasis, leading to enhanced apoptosis.[7] A key mechanism underlying this synergy may involve the depletion of the anti-apoptotic protein MCL-1.[7][8]
These application notes provide a detailed protocol for assessing the synergistic effects of Filanesib trifluoroacetate (TFA) and proteasome inhibitors in cancer cell lines. The described methodologies will enable researchers to quantify the degree of synergy, and to elucidate the cellular mechanisms underlying the drug combination's efficacy through the analysis of cell viability, apoptosis, and cell cycle distribution.
Experimental Workflow
Caption: Experimental workflow for assessing Filanesib and proteasome inhibitor synergy.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Filanesib TFA | Selleck Chemicals | S7383 |
| Bortezomib | Selleck Chemicals | S1013 |
| Carfilzomib | Selleck Chemicals | S2853 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| FITC Annexin V Apoptosis Detection Kit with PI | BioLegend | 640914 |
| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |
| RNase A | Sigma-Aldrich | R6513 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
| 6-well tissue culture plates | Corning | 3516 |
| Flow cytometry tubes | Falcon | 352054 |
Experimental Protocols
Cell Culture and Seeding
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in appropriate multi-well plates at a predetermined optimal density for each assay. For example:
-
96-well plates (Cell Viability): 5,000-10,000 cells per well in 100 µL of medium.
-
6-well plates (Apoptosis and Cell Cycle): 0.5-1 x 10^6 cells per well in 2 mL of medium.
-
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
Drug Preparation and Treatment
-
Prepare 10 mM stock solutions of this compound and the chosen proteasome inhibitor (e.g., Bortezomib) in DMSO. Store at -20°C.
-
Single Agent Titration:
-
Prepare a series of dilutions for each drug individually in culture medium to determine the concentration that inhibits 50% of cell growth (IC50). A typical concentration range would be 0.1 nM to 10 µM.
-
-
Combination Treatment:
-
Based on the IC50 values, prepare drug combinations at a constant molar ratio (e.g., the ratio of their individual IC50 values).
-
Prepare serial dilutions of the drug combination.
-
-
Add the single drugs or drug combinations to the appropriate wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration used in the drug-treated wells.
-
Incubate the cells with the drugs for a predetermined duration (e.g., 48 or 72 hours).
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[9][10]
-
After the incubation period, equilibrate the 96-well plates to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[14]
-
Following drug treatment in 6-well plates, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[15][16] The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][17]
-
After drug treatment, harvest the cells.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing.[16][17]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16][18] The RNase A is crucial to prevent the staining of RNA.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation and Analysis
Cell Viability Data
Summarize the percentage of cell viability for each drug concentration and combination in a table.
| Treatment | Concentration (nM) | % Viability (Mean ± SD) |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| ... | ||
| Proteasome Inhibitor | [Conc. 1] | |
| [Conc. 2] | ||
| ... | ||
| Combination | [Filanesib Conc. 1 + PI Conc. 1] | |
| [Filanesib Conc. 2 + PI Conc. 2] | ||
| ... |
Apoptosis Data
Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) from the flow cytometry analysis in a table.
| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Proteasome Inhibitor (IC50) | |||
| Combination |
Cell Cycle Data
Quantify the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) | |||
| Proteasome Inhibitor (IC50) | |||
| Combination |
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[19][20][21] It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value can be calculated using software such as CompuSyn. The software will generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the interaction between the two drugs.[20][22]
Signaling Pathway
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. A study for patients who may be refractory to Velcade or Revlimid: A KSP Inhibitor - HealthTree for Multiple Myeloma [healthtree.org]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filanesib Used With Carfilzomib and/or Bortezomib & Dex in Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Filanesib TFA precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Filanesib TFA in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib and its mechanism of action?
Filanesib (ARRY-520) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein that plays a crucial role in the formation of the bipolar spindle during mitosis.[2][3] By inhibiting KSP, Filanesib disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in actively dividing cells.[1][2][3] This makes it a target for cancer therapy, particularly for hematological malignancies like multiple myeloma.
Q2: Why is my this compound precipitating in my aqueous-based cell culture media?
Filanesib, as a free base, has low aqueous solubility. The trifluoroacetate (TFA) salt is used to improve its initial solubility. However, several factors can lead to its precipitation in aqueous solutions like cell culture media:
-
Poor Aqueous Solubility of the Free Base: Despite the TFA salt form, the intrinsic low solubility of the Filanesib free base is a primary factor.
-
pH Shift: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). An increase in pH from an initially acidic stock solution can cause the conversion of the more soluble TFA salt to the less soluble free base, leading to precipitation.
-
"Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of other solutes, including this compound.
-
Interaction with Media Components: Components in the media, such as proteins and other macromolecules, can potentially interact with Filanesib and affect its solubility.
-
Temperature Changes: Fluctuations in temperature can impact the solubility of the compound.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous solution will inevitably lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO.
Q4: How should I store my this compound stock solution?
Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer or cell culture media.
Potential Causes & Solutions:
| Cause | Solution |
| High Final Concentration | Decrease the final concentration of this compound in your working solution. |
| Rapid pH Change | Pre-dilute the DMSO stock solution in a small volume of acidic buffer (e.g., citrate or acetate buffer, pH 4-5) before adding it to the final neutral pH solution. This gradual pH change can help maintain solubility. |
| Localized High Concentration | When adding the stock solution to your aqueous medium, ensure rapid and thorough mixing. Vortex or gently pipette up and down immediately after addition to avoid localized high concentrations that can trigger precipitation. |
| Solvent Shock | Minimize the volume of DMSO added to the aqueous solution (ideally ≤ 0.5% v/v). If a higher concentration of Filanesib is needed, consider preparing an intermediate dilution in a co-solvent mixture. |
Issue: Precipitate forms over time after preparing the working solution.
Potential Causes & Solutions:
| Cause | Solution |
| Slow Precipitation Kinetics | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods. |
| Temperature Fluctuation | Maintain a constant and appropriate temperature for your experiment. If working with cell cultures, ensure the incubator temperature is stable. |
| Interaction with Serum Proteins | If using serum-containing media, serum proteins can sometimes bind to small molecules and affect their solubility. While this often increases solubility, in some cases, it could contribute to aggregation. Test the solubility in serum-free media to identify if this is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays
This protocol aims to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure (Serial Dilution Method):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer or cell culture medium.
-
For each dilution step, add the small volume of the higher concentration solution to the larger volume of the diluent and immediately mix thoroughly by vortexing or gentle pipetting.
-
Visually inspect the solution for any signs of precipitation after each dilution step.
-
Use the freshly prepared working solution for your experiment immediately.
-
Solubility Data Summary
| Solvent/Formulation | Reported Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Low solubility |
| In Vivo Formulation Example | ≥ 3.75 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline |
Note: The in vivo formulation data is provided as a reference for achieving higher concentrations in a complex vehicle and is not intended for direct use in in vitro cell culture.
Visualizations
Caption: Mechanism of action of Filanesib leading to mitotic arrest and apoptosis.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Management of Filanesib (ARRY-520) TFA-Induced Neutropenia in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing neutropenia induced by Filanesib (ARRY-520) TFA in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib (ARRY-520) and why does it cause neutropenia?
Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[4] By inhibiting KSP, Filanesib causes mitotic arrest, leading to cell death in rapidly proliferating cells.[1][3]
Neutropenia, a significant decrease in neutrophils, is a primary and dose-limiting toxicity of Filanesib.[2][5] This occurs because hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are highly proliferative and are therefore susceptible to the mitotic arrest induced by Filanesib.
Q2: What are the typical signs of neutropenia in animal models?
In animal studies, neutropenia is primarily diagnosed through complete blood counts (CBCs) from collected blood samples. Clinical signs in severely neutropenic animals can include:
-
Increased susceptibility to infections.
-
Lethargy and reduced activity.
-
Fever.
-
Ruffled fur and poor grooming.
-
Weight loss.
It is crucial to monitor animal health closely, especially during the expected neutrophil nadir (the lowest point of neutrophil count), which typically occurs 5-10 days after chemotherapy administration.
Q3: How can I monitor for Filanesib-induced neutropenia in my animal study?
Regular blood sample collection for CBCs is essential. The frequency of monitoring will depend on the study design, but a typical schedule would involve:
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Baseline: Before the first dose of Filanesib.
-
Post-dosing: At regular intervals after dosing, with increased frequency around the anticipated neutrophil nadir. For example, every 2-3 days from day 3 to day 14 post-dose.
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Pre-next cycle: Immediately before the administration of the subsequent dose in a multi-cycle study.
Troubleshooting Guide
Issue 1: Severe neutropenia is observed after the first dose of Filanesib.
Cause: The initial dose of Filanesib may be too high for the specific animal model, strain, or individual animal sensitivity.
Solution:
-
Dose Reduction: For subsequent animals or treatment cycles, consider a dose reduction of 10-20%. The optimal dose reduction should be determined empirically based on the severity of the neutropenia and the therapeutic goals of the study.
-
Supportive Care: Implement supportive care measures as per institutional guidelines, which may include prophylactic antibiotics to prevent opportunistic infections.
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G-CSF Administration: Consider the use of Granulocyte-Colony Stimulating Factor (G-CSF) or its long-acting form, pegfilgrastim. G-CSF can help stimulate the bone marrow to produce more neutrophils. Administration should be initiated 24 hours after Filanesib administration.
Issue 2: My animals are developing infections.
Cause: Severe neutropenia compromises the immune system, making animals highly susceptible to bacterial and fungal infections.
Solution:
-
Prophylactic Antibiotics: Administer broad-spectrum antibiotics to neutropenic animals as a preventative measure. The choice of antibiotic should be guided by your institution's veterinary staff and common pathogens.
-
Aseptic Technique: Ensure strict aseptic technique during all procedures, including drug administration and blood collection, to minimize the risk of introducing pathogens.
-
Clean Environment: House animals in a clean and low-stress environment.
Issue 3: How do I decide on the appropriate dose adjustment?
Cause: Determining the correct dose modification requires a balance between managing toxicity and maintaining the anti-tumor efficacy of Filanesib.
Solution:
-
Nadir-Based Adjustment: Base the dose adjustment for the next cycle on the neutrophil nadir of the previous cycle. If the nadir is below a critical threshold (e.g., <0.5 x 10^9/L), a dose reduction is warranted.
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Pre-treatment Count: Ensure that the absolute neutrophil count (ANC) has recovered to a safe level (e.g., >1.5 x 10^9/L) before administering the next dose of Filanesib.
-
Consult Literature: Review published preclinical studies of Filanesib or other KSP inhibitors to guide your dose modification strategy.
Data Presentation
Table 1: Example Filanesib Dose-Reduction Strategy Based on Neutrophil Nadir in a Murine Model
| Grade of Neutropenia (ANC at Nadir) | Recommended Filanesib Dose Adjustment for Next Cycle | Supportive Care Recommendation |
| Grade 1-2 (>1.0 x 109/L) | No dose reduction | Standard monitoring |
| Grade 3 (0.5 - 1.0 x 109/L) | Consider 10% dose reduction | Increased monitoring, consider prophylactic antibiotics |
| Grade 4 (<0.5 x 109/L) | 20% dose reduction | Prophylactic antibiotics, consider G-CSF support |
Note: This table provides an illustrative example. Actual values should be adapted based on the specific animal model and experimental protocol.
Table 2: Hypothetical Quantitative Data on Filanesib Dose Adjustment and Neutrophil Response in a Rat Model
| Treatment Group | Filanesib Dose (mg/kg) | Mean Neutrophil Nadir (x 109/L) | % Change from Baseline | Subsequent Dose Adjustment |
| Group A (Cycle 1) | 20 | 0.45 | -85% | 20% Reduction |
| Group A (Cycle 2) | 16 | 0.95 | -68% | 10% Reduction |
| Group B (Cycle 1) | 15 | 0.80 | -73% | 10% Reduction |
| Group B (Cycle 2) | 13.5 | 1.20 | -60% | No Reduction |
Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available, specific preclinical data.
Experimental Protocols
Protocol 1: Monitoring Filanesib-Induced Neutropenia in Mice
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Animal Model: Female BALB/c mice, 6-8 weeks old.
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Filanesib Administration: Administer Filanesib TFA intravenously (IV) via the tail vein on Day 1.
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Blood Collection: Collect approximately 50 µL of blood via submandibular or saphenous vein puncture on Day 0 (baseline), and on Days 3, 5, 7, 10, and 14 post-treatment.
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Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer calibrated for mouse blood to determine the absolute neutrophil count (ANC).
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Data Analysis: Plot the mean ANC over time to determine the neutrophil nadir.
Protocol 2: Prophylactic G-CSF Administration for Filanesib-Induced Neutropenia
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Animal Model: As described in Protocol 1.
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Filanesib Administration: Administer this compound as described in Protocol 1.
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G-CSF Administration: Twenty-four hours after Filanesib administration, administer recombinant murine G-CSF subcutaneously (SC) at a dose of 5-10 µg/kg daily for 5-7 days.
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Monitoring: Monitor ANC as described in Protocol 1 to assess the efficacy of G-CSF in mitigating the depth and duration of neutropenia.
Visualizations
References
- 1. Pharmacokinetic–pharmacodynamic modelling of neutrophil response to G‐CSF in healthy subjects and patients with chemotherapy‐induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. Predictive modeling of the outcomes of chemotherapy-induced (febrile) neutropenia prophylaxis with biosimilar filgrastim (MONITOR-GCSF study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Mitigation of hematologic radiation toxicity in mice through pharmacological quiescence induced by CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Filanesib TFA in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Filanesib TFA in cellular assays. The focus is on understanding and interpreting potential off-target effects to ensure accurate experimental outcomes.
Troubleshooting Guides
Unexpected results in cellular assays with this compound can arise from various factors, including off-target effects. This guide provides a structured approach to troubleshoot common issues and differentiate on-target from potential off-target phenomena.
Table 1: Troubleshooting Common Issues in this compound Cellular Assays
| Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Cell death at lower-than-expected concentrations | High sensitivity of the cell line to mitotic arrest due to dependence on specific survival proteins (e.g., Mcl-1).[1] | This compound interacts with an unknown protein crucial for cell survival in that specific cell line. | 1. Perform a dose-response curve with a structurally different KIF11 inhibitor. 2. Conduct a KIF11 siRNA knockdown to mimic the on-target effect. 3. Use Cellular Thermal Shift Assay (CETSA) to identify potential off-target binders. |
| Unexpected morphological changes (not monopolar spindles) | Cell line-specific responses to prolonged mitotic arrest. | Engagement of this compound with proteins involved in cytoskeletal organization or other cellular processes. | 1. Perform high-content imaging to characterize the phenotype in detail. 2. Use immunofluorescence to stain for key cytoskeletal and mitotic markers. 3. Compare the phenotype to that induced by KIF11 siRNA knockdown. |
| Resistance to this compound in a proliferating cell line | Mutations in the KIF11 binding site.[2] Overexpression of drug efflux pumps. | The cell line's proliferation is driven by a pathway that is activated by an off-target effect of this compound. | 1. Sequence the KIF11 gene to check for mutations. 2. Use inhibitors of common drug efflux pumps in combination with this compound. 3. Perform a proteome-wide thermal shift assay to identify potential resistance-conferring off-targets. |
| Discrepancy between different assay readouts (e.g., viability vs. apoptosis) | Different kinetics of cell death pathways in the specific cell line. | Off-target effects may influence one assay readout more than another (e.g., by affecting metabolic activity in a viability assay). | 1. Use multiple, mechanistically distinct assays to assess cell health (e.g., caspase activation, membrane integrity). 2. Normalize viability assays to cell number rather than metabolic activity. |
| Unexpected toxicity in combination therapies | Synergistic cytotoxicity due to the partner drug sensitizing cells to mitotic arrest. | Off-target interaction of this compound with a protein in the pathway targeted by the combination drug, leading to synthetic lethality or enhanced toxicity.[3] | 1. Carefully evaluate the dose-response matrix of the combination. 2. Investigate the mechanism of synergy by examining key cellular pathways affected by both drugs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[4][5] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[6] By inhibiting KSP, this compound causes mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in rapidly dividing cells.[5]
Q2: How can I confirm that the observed phenotype in my assay is due to KIF11 inhibition?
To confirm that your observations are on-target, you can perform the following experiments:
-
Use a structurally different KSP inhibitor: If a different KSP inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely to be an on-target effect.
-
KIF11 siRNA knockdown: Silencing the KIF11 gene using siRNA should mimic the effects of this compound.[7][8][9] A similar phenotype strongly suggests an on-target mechanism.
-
Rescue experiment: In a cell line with KIF11 knocked down, expressing an siRNA-resistant form of KIF11 should rescue the phenotype, confirming the specificity of the knockdown.[10]
Q3: What are the known off-target effects of this compound?
Filanesib is known to be a highly selective inhibitor of KIF11.[1][11] While comprehensive public data on specific off-target proteins is limited, the primary adverse effect observed in clinical trials is manageable and reversible neutropenia.[4] Unexpected toxicities have been noted in some combination therapies, suggesting potential for off-target interactions in specific contexts.[3]
Q4: What experimental approaches can be used to identify potential off-target proteins of this compound?
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in the melting temperature of a protein upon this compound treatment suggests a direct binding interaction.[12][13][14]
-
Proteomic Profiling: Techniques like affinity chromatography with immobilized this compound followed by mass spectrometry can identify proteins that bind to the compound.
Q5: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can be due to several factors unrelated to off-target effects:
-
Cell line integrity: Ensure your cell line is free from contamination (e.g., mycoplasma) and has a consistent passage number.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment.
-
Assay conditions: Minor variations in cell density, incubation time, and reagent concentrations can lead to variability.
Experimental Protocols
Protocol 1: KIF11 Knockdown using siRNA
This protocol provides a general guideline for silencing KIF11 expression to validate on-target effects of this compound.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[15]
-
siRNA Preparation:
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[15]
-
Media Change: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.[15]
-
Analysis: After 48-72 hours, assess KIF11 knockdown efficiency by qPCR or Western blot and evaluate the cellular phenotype.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of this compound.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and a control set with DMSO for 1-4 hours.[14]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-6 minutes using a thermal cycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
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Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
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Protein Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis.[12] An increased amount of a protein in the soluble fraction of the this compound-treated sample compared to the control at a given temperature indicates stabilization upon binding.
Visualizations
Caption: On-target pathway of this compound leading to apoptosis.
Caption: Experimental workflow to distinguish on- and off-target effects.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filanesib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realgenelabs.com [realgenelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Technical Support Center: Overcoming Acquired Resistance to Filanesib TFA in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Filanesib TFA in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Filanesib (also known as ARRY-520) is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][4] By inhibiting KSP, Filanesib disrupts spindle formation, leading to the formation of monopolar spindles, which triggers mitotic arrest and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]
Q2: My cancer cell line, initially sensitive to Filanesib, has developed resistance. What are the potential mechanisms?
Acquired resistance to Filanesib in vitro can arise from several mechanisms:
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Upregulation of KIF15: A primary mechanism of resistance to KSP inhibitors like Filanesib is the compensatory action of another kinesin motor protein, KIF15.[5] When KIF11 (Eg5) is inhibited, cancer cells can upregulate KIF15, which can then take over the function of separating spindle poles, allowing mitosis to proceed despite the presence of Filanesib.[5]
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Mutations in KIF11 (Eg5): Although less commonly reported, mutations in the gene encoding KIF11 could potentially alter the drug-binding site, reducing the efficacy of Filanesib.
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Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), is a common mechanism of multidrug resistance.[6][7][8] These pumps can actively transport Filanesib out of the cell, reducing its intracellular concentration and thereby its effectiveness.
-
Alterations in Apoptotic Pathways: Sensitivity to Filanesib has been linked to the expression levels of apoptotic proteins. For instance, knockdown of the pro-apoptotic protein BAX has been shown to induce resistance to Filanesib.[4] Conversely, high levels of the anti-apoptotic protein MCL-1 have been associated with reduced sensitivity.[4]
Q3: How can I determine if KIF15 upregulation is the cause of resistance in my cell line?
To investigate the role of KIF15 in your resistant cell line, you can perform the following experiments:
-
Quantitative PCR (qPCR): Compare the mRNA expression levels of KIF15 in your resistant cell line versus the parental (sensitive) cell line. A significant increase in KIF15 mRNA in the resistant line would suggest transcriptional upregulation.
-
Western Blotting: Analyze the protein levels of KIF15 in both sensitive and resistant cell lines. Increased KIF15 protein expression in the resistant cells would confirm the qPCR findings.
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siRNA-mediated knockdown: Use small interfering RNA (siRNA) to specifically knock down KIF15 expression in your resistant cell line. If the cells regain sensitivity to Filanesib after KIF15 knockdown, it strongly suggests that KIF15 upregulation is a key resistance mechanism.
Q4: What strategies can I employ in vitro to overcome Filanesib resistance?
Several strategies can be tested to overcome acquired resistance:
-
Combination Therapy: This is a promising approach.
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Dual KIF11/KIF15 Inhibition: Combining Filanesib with a KIF15 inhibitor has been shown to act synergistically to reduce cancer cell growth and overcome resistance.[5][9]
-
Combination with Other Chemotherapeutic Agents: Combining Filanesib with agents that have different mechanisms of action, such as proteasome inhibitors (e.g., bortezomib, carfilzomib) or immunomodulatory drugs (e.g., pomalidomide) with dexamethasone, has shown synergistic effects in multiple myeloma cell lines.[4][10][11]
-
-
Inhibition of Efflux Pumps: If you suspect ABCB1-mediated resistance, you can co-administer Filanesib with known ABCB1 inhibitors, such as verapamil or tariquidar, to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Decreased Apoptosis in Filanesib-Treated Cells Over Time
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by comparing the IC50 value of Filanesib in your current cell line with the initial parental line. An increased IC50 indicates resistance. |
| Upregulation of KIF15 | Check KIF15 mRNA and protein levels via qPCR and Western blot. If upregulated, consider co-treatment with a KIF15 inhibitor. |
| Altered Apoptotic Signaling | Assess the expression of key apoptotic proteins like BAX, BAK, and MCL-1 by Western blot. If BAX is downregulated, this could be contributing to resistance. |
| Drug Efflux | Perform a drug efflux assay using a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to assess pump activity. If efflux is high, test combination with an ABCB1 inhibitor. |
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Drug Concentration and Incubation Time | Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration range for your specific cell line. |
| Reagent Quality | Ensure this compound is properly stored and that fresh dilutions are made for each experiment. |
| Assay Interference | The TFA salt of Filanesib is generally not expected to interfere, but if issues persist, ensure appropriate controls are included and consider an alternative viability assay (e.g., trypan blue exclusion). |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of Filanesib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | - | [3] |
| Various Leukemia and Solid Tumors | - | 0.4 - 14.4 | [3] |
| Note: Specific IC50 values for a broad range of cell lines are cited as being between 0.4 and 14.4 nM, though a comprehensive list is not provided in the source. |
Table 2: Clinical Response Rates of Filanesib in Multiple Myeloma
| Treatment | Patient Population | Overall Response Rate (ORR) | Reference |
| Filanesib Monotherapy | Heavily pretreated, relapsed/refractory | 16% | [12][13] |
| Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone | 15% | [12][13] |
| Filanesib Monotherapy (Low AAG) | Patients with baseline AAG < 110 mg/dL | 23% | [13] |
| Filanesib + Dexamethasone (Low AAG) | Patients with baseline AAG < 110 mg/dL | 20% | [13] |
Experimental Protocols
Protocol 1: Determining the IC50 of Filanesib using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO or PBS).
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Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for KIF15 and BAX Expression
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Cell Lysis: Treat parental and Filanesib-resistant cells with the drug or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KIF15, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Workflow for investigating and overcoming Filanesib resistance.
Caption: Compensatory upregulation of KIF15 bypasses Filanesib-induced mitotic arrest.
Caption: Role of BAX in the Filanesib-induced mitochondrial apoptotic pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Carfilzomib resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines [mdpi.com]
- 8. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 9. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
Technical Support Center: Cell-line Specific Responses to Filanesib TFA Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Filanesib TFA in pre-clinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Filanesib (also known as ARRY-520) is a highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar spindle during mitosis.[2][3] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles.[2][4] This ultimately causes mitotic arrest at the G2/M phase of the cell cycle, which in turn induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][5][6]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: Cell-line specific sensitivity to Filanesib is often multifactorial. One key determinant is the cellular dependency on mitotic progression for survival.[1] Additionally, the expression levels of certain apoptosis-regulating proteins can influence sensitivity. For instance, higher levels of the anti-apoptotic protein Mcl-1 have been associated with resistance, while higher levels of the pro-apoptotic protein BAX are correlated with increased sensitivity to Filanesib-induced apoptosis.[1][7]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to KIF11 inhibitors like Filanesib can emerge through various mechanisms. One observed mechanism involves the upregulation of alternative kinesins, such as Kif15 (kinesin-12), which can compensate for the loss of KIF11 function and enable spindle assembly. Additionally, mutations in the KIF11 gene that alter the drug binding site can also confer resistance.
Q4: What are the typical concentrations of this compound to use in in-vitro experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. However, published studies have shown EC50 values for anti-proliferative activity to be in the low nanomolar range for many cancer cell lines, typically between 0.4 nM and 14.4 nM.[6][8]
Q5: What are the common off-target effects of this compound?
A5: Filanesib is a highly selective inhibitor of KSP. While significant off-target effects are not widely reported, it is crucial to include appropriate controls in your experiments. The most common toxicity observed in clinical settings is myelosuppression, particularly neutropenia, which is consistent with its anti-proliferative effect on rapidly dividing hematopoietic progenitor cells.[9]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no observed cytotoxicity in a sensitive cell line. | 1. Drug Inactivity: this compound may have degraded. 2. Suboptimal Cell Health: Cells were not in a logarithmic growth phase. 3. Incorrect Drug Concentration: Calculation or dilution errors. | 1. Use a fresh aliquot of this compound. Store stock solutions at -80°C as recommended. 2. Ensure cells are healthy and actively dividing before treatment. 3. Verify all calculations and prepare fresh dilutions. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation in the outer wells of the plate. 3. Incomplete Solubilization of Formazan (MTT assay): Crystals not fully dissolved. | 1. Ensure thorough mixing of cell suspension before seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Increase incubation time with the solubilization buffer and ensure thorough mixing by pipetting or shaking. |
| Unexpected cell cycle arrest profile (e.g., no G2/M arrest). | 1. Incorrect Staining/Fixation: Suboptimal protocol for cell cycle analysis. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance. 3. Insufficient Drug Incubation Time: The treatment duration was not long enough to induce G2/M arrest. | 1. Review and optimize the ethanol fixation and propidium iodide staining protocol. 2. Check the expression of resistance markers like Mcl-1 or consider if the cells have been cultured for an extended period. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing G2/M arrest. |
| Low percentage of apoptotic cells in an Annexin V assay. | 1. Timing of Assay: Apoptosis is a dynamic process; the chosen time point may be too early or too late. 2. Cell Necrosis: High drug concentrations or prolonged incubation may lead to necrosis instead of apoptosis. 3. Apoptosis Pathway Defect: The cell line may have defects in the apoptotic machinery (e.g., low BAX expression). | 1. Conduct a time-course experiment to identify the peak of apoptosis. 2. Use a lower concentration of this compound and/or a shorter incubation time. Co-stain with a viability dye like Propidium Iodide to distinguish between apoptotic and necrotic cells. 3. Assess the expression of key apoptotic proteins like BAX and Mcl-1 via Western blot. |
Data Presentation
Table 1: IC50 Values of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-15 | Colon Carcinoma | 3.7 | [8] |
| NCI/ADR-RES | Ovarian Cancer | 14 | [8] |
| K562/ADR | Chronic Myelogenous Leukemia | 4.2 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 | [8] |
| Type II EOC cells | Epithelial Ovarian Cancer | 1.5 | [8] |
| MM.1S | Multiple Myeloma | Sensitive at 2.5 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
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Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
1X PBS
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
1X PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells and wash with cold 1X PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[12]
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[12]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Mechanism of action of Filanesib leading to apoptosis.
Caption: Simplified signaling pathway of Filanesib-induced apoptosis.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 4. The oral KIF11 inhibitor 4SC‐205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filanesib - Wikipedia [en.wikipedia.org]
- 7. Bz-423 Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Addressing Variability in Apoptosis Levels after Filanesib TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in apoptosis levels following treatment with Filanesib (ARRY-520) TFA. Filanesib is a selective inhibitor of Kinesin Spindle Protein (KSP), which plays a crucial role in the formation of the bipolar spindle during mitosis.[1][2] Inhibition of KSP leads to mitotic arrest, ultimately triggering apoptosis.[2][3] However, the extent of apoptosis can vary significantly between experiments. This guide is designed to help you identify potential sources of variability and provides standardized protocols to enhance the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Filanesib and how does it induce apoptosis?
A: Filanesib (also known as ARRY-520) is a highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][3] KSP is a motor protein essential for separating centrosomes and establishing a bipolar spindle during mitosis.[4] By inhibiting KSP, Filanesib prevents proper spindle formation, leading to the formation of monopolar spindles, which activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[5] Prolonged mitotic arrest ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to cell death.[6]
Q2: Why am I seeing significant variability in apoptosis rates between experiments?
A: Variability in apoptosis induction is a common issue in cell-based assays and can be attributed to several factors. These can be broadly categorized into biological, procedural, and technical sources. Key factors include cell line heterogeneity, cell health and passage number, inconsistencies in cell seeding density, variations in drug preparation and treatment duration, and the method used to quantify apoptosis.
Q3: Is the apoptotic response to Filanesib cell-line dependent?
A: Yes, the response to Filanesib is highly dependent on the cell line.[4] For instance, cancer cells that are highly proliferative and dependent on the anti-apoptotic protein Mcl-1 for survival, such as multiple myeloma and some leukemias, have shown particular sensitivity to KSP inhibition.[3][5][7] The stability and degradation rate of Mcl-1 during mitotic arrest can determine whether a cell undergoes rapid apoptosis or experiences mitotic slippage followed by delayed death.[5][7] It is crucial to characterize the dose-response and time-course for each specific cell line.
Q4: What is the recommended concentration range and treatment duration for Filanesib TFA?
A: The effective concentration of Filanesib is cell-line specific, with reported EC50 values ranging from 0.4 nM to 14.4 nM in various tumor cell lines.[8] A typical starting point for in vitro experiments is a dose-response curve ranging from 1 nM to 100 nM. Treatment duration to observe significant apoptosis is generally between 24 to 72 hours.[7] Optimization is critical; we recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell model.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High Variability in Apoptosis Levels
Q: My replicate wells/flasks show high variability in apoptosis rates after Filanesib treatment. What could be the cause?
A: High variability across replicates is a frequent challenge. The following table outlines potential causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Apoptosis Rates | Cell Culture Conditions: Inconsistent cell density at the time of treatment. Cells that are too sparse or too confluent can respond differently to drug treatment. | Standardize Seeding Density: Always use a hemocytometer or an automated cell counter to ensure consistent cell numbers are plated for each experiment. Plate cells and allow them to adhere and resume logarithmic growth (typically 24 hours) before adding Filanesib. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. | Use Low-Passage Cells: Thaw a fresh vial of low-passage cells from a validated cell bank. We recommend not exceeding 10-15 passages from the initial thaw for most cell lines. | |
| This compound Preparation: Inconsistent drug concentration due to improper dissolution, storage, or serial dilutions. | Standardize Drug Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. | |
| Edge Effects in Multi-well Plates: Wells on the edge of a plate are prone to evaporation, leading to increased drug concentration and altered cell growth. | Minimize Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. Ensure proper incubator humidification. | |
| Assay Technique: Inconsistent timing of reagent addition, incubation, or data acquisition. | Standardize Assay Protocol: Create and strictly follow a detailed standard operating procedure (SOP). Use multichannel pipettes for simultaneous reagent addition where possible. Analyze samples in a consistent order. |
Issues with Apoptosis Detection Methods
Q: I am using Annexin V/PI staining, but the results are unclear or inconsistent. How can I improve this?
A: Annexin V/PI flow cytometry is a standard method but requires careful execution.
| Problem | Potential Cause | Recommended Solution |
| High Percentage of Necrotic (Annexin V+/PI+) Cells, Few Early Apoptotic (Annexin V+/PI-) Cells | Harsh Cell Handling: Over-trypsinization of adherent cells can damage cell membranes, leading to false positives for PI staining. | Gentle Cell Detachment: Use a non-enzymatic cell dissociation buffer (e.g., EDTA-based) for adherent cells. If trypsin must be used, minimize incubation time and neutralize it promptly. Handle cell suspensions gently by avoiding vigorous vortexing.[9] |
| Treatment is Too Harsh: The concentration of Filanesib or the incubation time may be too high, causing rapid cell death that bypasses the early apoptotic stage.[10] | Optimize Treatment: Perform a dose-response and time-course experiment to identify conditions that induce a measurable early apoptotic population. Try lower concentrations or shorter incubation times. | |
| Weak or No Annexin V Signal | Reagent Issues: The Annexin V binding buffer may lack sufficient calcium (Ca2+), which is essential for Annexin V to bind to phosphatidylserine.[11] Reagents may have expired or been stored improperly. | Check Buffers and Reagents: Ensure you are using a 1X Binding Buffer containing calcium. Use fresh, properly stored reagents. Run a positive control (e.g., cells treated with staurosporine) to confirm reagent activity.[12] |
| High Background Staining in Negative Control | Spontaneous Apoptosis: Cells may be unhealthy at the start of the experiment due to over-confluency, nutrient depletion, or other stressors. | Maintain Healthy Cultures: Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment. Change media regularly. |
Q: My Western blot for cleaved PARP or cleaved Caspase-3 is not working. What should I do?
A: Western blotting for apoptotic markers can be challenging.
| Problem | Potential Cause | Recommended Solution |
| No Cleaved PARP/Caspase-3 Band Detected | Insufficient Apoptosis: The level of apoptosis may be too low to detect by Western blot. | Enrich for Apoptotic Cells: For adherent cells, collect both the attached cells and any floating cells from the supernatant, as apoptotic cells often detach.[13] |
| Timing is Off: The peak of caspase activation and PARP cleavage may occur at a different time point than you are testing. | Perform a Time-Course: Collect lysates at multiple time points after Filanesib treatment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detection. | |
| Poor Antibody Performance: The primary antibody may not be sensitive or specific enough, or the wrong dilution was used. | Validate Antibody and Optimize Conditions: Use an antibody specifically validated for detecting the cleaved form of the protein.[14][15] Run a positive control lysate (e.g., from cells treated with staurosporine or etoposide) to confirm the antibody is working. Optimize the primary antibody concentration. | |
| Protein Degradation: Proteases in the cell lysate may have degraded the target proteins. | Use Protease Inhibitors: Always prepare lysates on ice and add a protease inhibitor cocktail to your lysis buffer.[16] | |
| Faint Bands or Weak Signal | Low Protein Load: Insufficient total protein was loaded onto the gel. | Increase Protein Load: Quantify your protein lysates using a BCA or Bradford assay and load at least 20-30 µg of total protein per lane. For low-abundance targets, you may need to load up to 100 µg.[16] |
Section 3: Key Experimental Protocols
To ensure consistency, we recommend following these detailed protocols.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Maintenance: Culture cells in the recommended medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: The day before treatment, harvest cells that are in the logarithmic growth phase (typically 70-80% confluent). Count cells using a hemocytometer and seed them at a pre-determined optimal density in multi-well plates or flasks.
-
Filanesib Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C. On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the appropriate concentration of Filanesib or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
-
Cell Harvesting:
-
Suspension Cells: Gently collect the cells into a centrifuge tube.
-
Adherent Cells: Collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using an EDTA-based dissociation buffer. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[9]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Protocol 3: Western Blotting for Apoptotic Markers
-
Lysate Preparation:
-
Harvest cells as described in Protocol 2.1.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and/or cleaved PARP overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 4: Visual Guides and Pathways
Filanesib's Mechanism of Action
Caption: Mechanism of Filanesib-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: Standard workflow for assessing apoptosis.
Troubleshooting Logic for Apoptosis Variability
Caption: A logical guide for troubleshooting variability.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mcl-1 stability determines mitotic cell fate of human multiple myeloma tumor cells treated with the kinesin spindle protein inhibitor ARRY-520 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
A Comparative Analysis of KSP Inhibitors: Filanesib (ARRY-520) TFA vs. Ispinesib (SB-715992)
An Objective Guide for Researchers in Oncology Drug Development
In the landscape of anti-mitotic cancer therapies, inhibitors of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, have emerged as a promising class of agents. By specifically targeting a protein essential for the formation of the bipolar mitotic spindle, these inhibitors induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism offers a potential advantage over traditional microtubule-targeting agents like taxanes and vinca alkaloids, which are often associated with significant side effects such as peripheral neuropathy.[1][2][3] Among the numerous KSP inhibitors investigated, Filanesib (ARRY-520) and Ispinesib (SB-715992) have been two of the most prominent candidates advanced into clinical trials.[1][2] This guide provides a comprehensive, data-driven comparison of their efficacy, supported by experimental methodologies.
Mechanism of Action: A Shared Target
Both Filanesib and Ispinesib are potent, allosteric inhibitors of the KSP motor protein.[4] KSP is a plus-end-directed motor protein that plays a crucial role in the early stages of mitosis. It is responsible for pushing the two centrosomes apart, a critical step in the establishment of a bipolar spindle. Inhibition of KSP's ATPase activity prevents this centrosome separation, leading to the formation of a characteristic monopolar spindle.[4] This aberrant spindle structure activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately triggering apoptosis.[5] Crystallographic studies have shown that both Ispinesib and Filanesib bind to an allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site, locking the protein in an inactive state.[1][2]
Figure 1: Mechanism of KSP Inhibition.
Comparative Efficacy: In Vitro Data
The potency of Filanesib and Ispinesib has been evaluated across a range of cancer cell lines. While direct head-to-head studies across a comprehensive panel are limited in the public domain, available data allows for a comparative assessment.
Ispinesib has demonstrated broad antiproliferative activity against a panel of 53 breast cancer cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 7.4 nM to 600 nM.[6] Preclinical studies have reported IC50 values for Ispinesib in the low nanomolar range (1.2–9.5 nM) across various human and murine cell lines, including colon and ovarian cancer models.[6] A study by the Pediatric Preclinical Testing Program found a median IC50 of 4.1 nM for Ispinesib across its in vitro panel of cell lines.[7]
Filanesib is also a highly potent KSP inhibitor, with a reported in vitro ATPase IC50 of 6 nM.[1] It exhibits anti-proliferative activity against a wide array of human and rodent tumor cell lines with EC50 values ranging from 0.4 nM to 14.4 nM.[8] In multiple myeloma cell lines, Filanesib has shown sensitivity with some cell lines having almost no viable cells at 2.5 nM.[4]
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 / EC50 (nM) | Reference |
| Filanesib (ARRY-520) | KSP ATPase Assay | - | 6 (IC50) | [1][8] |
| Colon Cancer | HCT-116 | 0.7 (IC50) | [8] | |
| Multiple Myeloma | RPMI 8226 | Low nM sensitivity | [9] | |
| Acute Myeloid Leukemia | OCI-AML3 | ~1 (causes G2/M arrest) | [9] | |
| Ovarian Cancer (Type II) | - | 1.5 (GI50) | [9] | |
| Various Leukemias & Solid Tumors | Multiple | 0.4 - 14.4 (EC50) | [8] | |
| Ispinesib (SB-715992) | KSP ATPase Assay | - | < 10 (IC50) | [1][2] |
| Breast Cancer | MDA-MB-468 | 19 (GI50) | [10] | |
| Breast Cancer | BT-474 | 45 (GI50) | [10] | |
| Colon, Ovarian, etc. | Colo205, Colo201, HT-29, M5076, Madison-109, MX-1 | 1.2 - 9.5 (IC50) | [11] | |
| Pediatric Cancers | PPTP Panel | 4.1 (Median IC50) | [7] |
Table 1: In Vitro Potency of Filanesib and Ispinesib in Various Cancer Cell Lines.
Clinical Trial Insights
Both Filanesib and Ispinesib have undergone extensive clinical evaluation, primarily in hematological malignancies and solid tumors. While both have shown promise, they have also faced challenges, particularly as monotherapies.[1][2]
Filanesib has shown encouraging activity in heavily pre-treated multiple myeloma patients.[10][12] In a Phase 2 study, single-agent Filanesib demonstrated a 16% partial response rate or better.[13] Combination therapies have appeared more promising. For instance, combining Filanesib with pomalidomide and dexamethasone has shown synergistic anti-myeloma activity.[10] A notable adverse effect of Filanesib is myelosuppression, particularly neutropenia, often requiring the use of prophylactic filgrastim.[12][13]
Ispinesib was the first KSP inhibitor to enter clinical trials.[1] It has been evaluated in various cancers, including breast, ovarian, and non-small cell lung cancer.[14][15] In a Phase II trial for advanced or metastatic breast cancer, Ispinesib monotherapy resulted in a 9% response rate.[6] Similar to Filanesib, Ispinesib's efficacy as a single agent has been modest, and combination therapies have been explored.[14] The primary dose-limiting toxicity for Ispinesib is also neutropenia.[15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of KSP inhibitors like Filanesib and Ispinesib.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: MTT Assay Workflow.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Filanesib or Ispinesib. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in the presence of Filanesib, Ispinesib, or a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with the KSP inhibitors as described for the other assays.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (like Br-dUTP), incubate the cells with a labeled antibody that specifically recognizes the incorporated nucleotide (e.g., an anti-BrdU antibody conjugated to a fluorophore).
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or propidium iodide to visualize all cells.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
Both Filanesib and Ispinesib are potent KSP inhibitors that have demonstrated significant anti-cancer activity in preclinical models and have been evaluated in numerous clinical trials. Their shared mechanism of action, which leads to mitotic arrest and apoptosis, makes them attractive therapeutic candidates. While both have shown low nanomolar potency in vitro, their efficacy as monotherapies in the clinical setting has been limited, with neutropenia being a common dose-limiting toxicity. The future of these KSP inhibitors likely lies in combination therapies, where they can synergize with other anti-cancer agents to improve patient outcomes. Further research, including direct comparative studies and the identification of predictive biomarkers, will be crucial in defining the optimal clinical application of these targeted anti-mitotic agents.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Filanesib - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Filanesib TFA Demonstrates Significant Activity in Taxane-Resistant Cancer Models, Bypassing Key Resistance Mechanisms
For Immediate Release
A comprehensive analysis of preclinical data reveals that Filanesib (ARRY-520), a selective inhibitor of kinesin spindle protein (KSP), maintains potent antitumor activity in various cancer models characterized by resistance to taxane-based chemotherapies such as paclitaxel and docetaxel. These findings position Filanesib as a promising therapeutic alternative for patients who have developed resistance to conventional anti-mitotic agents.
The primary mechanism of action for Filanesib, the inhibition of KSP, is mechanistically distinct from the tubulin stabilization of taxanes. This difference is believed to be a key factor in Filanesib's ability to overcome common taxane resistance pathways.[1][2] KSP is essential for the formation of a bipolar spindle during mitosis, and its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death.[1][3]
Comparative Efficacy in Taxane-Resistant In Vitro Models
Filanesib has demonstrated retained and potent activity in multiple drug-resistant cell lines, which are known to be cross-resistant to taxanes. For instance, in the NCI/ADR-RES multidrug-resistant ovarian cancer cell line, which exhibits high resistance to paclitaxel, Filanesib displayed a low nanomolar effective concentration (EC50).[3] One study highlighted a taxane-resistant cell line that was 100-fold resistant to paclitaxel but showed only a 3.5-fold resistance to Filanesib, underscoring the lack of significant cross-resistance.[3]
| Cell Line | Description | Filanesib (ARRY-520) EC50 (nM) | Paclitaxel Resistance | Reference |
| HCT-15 | Colon Cancer | 3.7 | - | [3] |
| NCI/ADR-RES | Multidrug-Resistant Ovarian | 14 | High | [3] |
| K562/ADR | Multidrug-Resistant CML | 4.2 | High | [3] |
Potent Antitumor Activity in Taxane-Resistant Xenograft Models
In vivo studies further substantiate the efficacy of Filanesib in taxane-resistant settings. In a paclitaxel-resistant human breast cancer xenograft model, UISO-BCA-1, Filanesib treatment resulted in significant tumor growth inhibition, whereas paclitaxel had no effect.[1][3] Furthermore, in the PC-3 human prostate cancer xenograft model, which is known to be refractory to docetaxel, Filanesib demonstrated superior antitumor activity compared to docetaxel.[3]
| Xenograft Model | Cancer Type | Treatment Comparison | Outcome | Reference |
| UISO-BCA-1 | Breast Cancer | Filanesib (ARRY-520) vs. Paclitaxel | Filanesib active; Paclitaxel completely resistant | [1][3] |
| PC-3 | Prostate Cancer | Filanesib (ARRY-520) vs. Docetaxel | Filanesib showed superior antitumor efficacy | [3] |
| HT-29 | Colon Cancer | Filanesib (ARRY-520) vs. Paclitaxel | Filanesib showed superior antitumor efficacy | [1][3] |
| HCT-116 | Colon Cancer | Filanesib (ARRY-520) vs. Paclitaxel | Filanesib showed superior antitumor efficacy | [1][3] |
| MDA-MB-231 | Breast Cancer | Filanesib (ARRY-520) vs. Paclitaxel | Filanesib showed superior antitumor efficacy | [1][3] |
| A2780 | Ovarian Cancer | Filanesib (ARRY-520) vs. Paclitaxel | Filanesib showed superior antitumor efficacy | [1][3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of Filanesib (ARRY-520) was determined using a sulforhodamine B (SRB) assay. The cell lines, including HCT-15, NCI/ADR-RES, and K562/ADR, were plated in 96-well plates and allowed to attach overnight.[3] Cells were then treated with a range of concentrations of Filanesib or control vehicle for a period of 72 hours. Following treatment, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read on a plate reader. The EC50 values were calculated as the concentration of Filanesib that resulted in a 50% reduction in cell growth compared to the vehicle-treated control.[3]
In Vivo Xenograft Studies
Female nude or SCID-beige mice were subcutaneously inoculated with human tumor cells (e.g., UISO-BCA-1, PC-3).[1][3] When tumors reached a predetermined size, mice were randomized into treatment and control groups. Filanesib (ARRY-520) was administered intraperitoneally (i.p.) on a q4dx3 schedule (every 4 days for 3 doses).[3] Paclitaxel and docetaxel were administered intravenously. Tumor volumes were measured regularly using calipers, and the percentage of tumor growth inhibition was calculated. The maximum tolerated dose (MTD) was determined based on body weight loss and other signs of toxicity.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of KSP inhibition and the general workflow of the xenograft experiments.
Caption: KSP inhibition by Filanesib disrupts mitosis, leading to apoptosis.
Caption: Workflow for evaluating Filanesib efficacy in taxane-resistant xenografts.
References
Efficacy of Filanesib TFA in Bortezomib-Resistant Multiple Myeloma: A Comparative Guide
For researchers and drug development professionals navigating the landscape of relapsed and refractory multiple myeloma (RRMM), particularly in cases resistant to the proteasome inhibitor bortezomib, the emergence of novel therapeutic agents offers new avenues for treatment. This guide provides a comprehensive comparison of Filanesib (TFA salt), a first-in-class kinesin spindle protein (KSP) inhibitor, with other established and emerging therapies for this challenging patient population. The information presented herein is supported by experimental data from preclinical and clinical studies to aid in the objective evaluation of these treatment options.
Mechanism of Action: Filanesib and its Alternatives
Filanesib distinguishes itself through a unique mechanism of action. It selectively inhibits KSP, a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis.[1][2] Inhibition of KSP leads to the formation of monopolar spindles, triggering mitotic arrest and subsequent apoptosis, particularly in cells like multiple myeloma that are highly dependent on the anti-apoptotic protein MCL-1 for survival.[1][3]
In contrast, other agents used in bortezomib-resistant multiple myeloma target different cellular pathways:
-
Pomalidomide: An immunomodulatory agent (IMiD) that exerts its anti-myeloma effects through multiple mechanisms, including direct apoptosis induction, inhibition of angiogenesis, and modulation of the tumor microenvironment by enhancing T-cell and Natural Killer (NK) cell-mediated immunity.[4][5]
-
Carfilzomib: A second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[6] This leads to an accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.[6]
Comparative Efficacy in Clinical Trials
The following tables summarize the clinical efficacy of Filanesib in combination with bortezomib and dexamethasone, alongside data from key studies of pomalidomide and carfilzomib in bortezomib-resistant or heavily pretreated multiple myeloma patients.
Table 1: Efficacy of Filanesib in Combination Therapy for Relapsed/Refractory Multiple Myeloma
| Clinical Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Phase 1/2 Study[3][7] | Filanesib + Bortezomib + Dexamethasone | Relapsed/refractory MM, including PI-refractory patients | 39% (in patients receiving therapeutic doses) | 8.5 months | 18.0 months |
| Phase 2 (Single Agent)[2][8] | Filanesib | Prior bortezomib and IMiD treatment | 16% | Not Reported | Not Reported |
| Phase 2 (with Dexamethasone)[2][8] | Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone | 15% | Not Reported | 10.7 months (Overall Survival) |
Table 2: Efficacy of Alternative Therapies in Bortezomib-Exposed/Resistant Multiple Myeloma
| Drug Combination | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Pomalidomide + Bortezomib + Dexamethasone | OPTIMISMM (Phase 3)[9][10] | Lenalidomide-refractory MM (97% bortezomib-exposed) | 65% | 11.20 months | 7.4 months |
| Carfilzomib + Dexamethasone | ENDEAVOR (Phase 3) | Relapsed or refractory MM (prior bortezomib exposure) | 77% | 18.7 months | 21.3 months |
| Carfilzomib-based therapy | Real-world study[6] | Bortezomib-refractory MM | Lower than in bortezomib-sensitive patients | 399 days | Not Reported |
Safety and Tolerability Profile
A critical aspect of any therapeutic agent is its safety profile. The table below outlines the most common grade ≥3 adverse events observed in clinical trials for Filanesib and its alternatives.
Table 3: Common Grade ≥3 Adverse Events
| Adverse Event | Filanesib + Bortezomib + Dexamethasone[7][11] | Pomalidomide-based Regimens[5][12][13] | Carfilzomib-based Regimens[4][14] |
| Hematological | |||
| Neutropenia | 21% | 44-70% | 29% |
| Anemia | 18% | 23% | 22% |
| Thrombocytopenia | Not specified as ≥3 | 22-26% | 21% |
| Non-Hematological | |||
| Hypertension | 18% | Not a major reported toxicity | 12.2% |
| Cardiac Events (e.g., heart failure, arrhythmia) | Not a major reported toxicity | Increased risk of VTE, MI, stroke | 4.1% (heart failure), 2.4% (arrhythmias) |
| Peripheral Neuropathy | Not a major reported toxicity | Low incidence | Low incidence |
| Infections/Pneumonia | Not specified as ≥3 | 19-34% (pneumonia) | Not specified as ≥3 |
| Fatigue/Asthenia | Not specified as ≥3 | 47-63% (any grade) | Not a major reported toxicity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these anti-myeloma agents.
Clinical Trial Protocol: Phase 2 Study of Filanesib (AfFIRM trial - NCT02092922)
-
Study Design: A single-arm, open-label, multicenter Phase 2 study.[1][15]
-
Patient Population: Patients with advanced multiple myeloma who have received at least two prior lines of therapy, including bortezomib and lenalidomide, and have disease refractory to carfilzomib and/or pomalidomide.[1][15]
-
Treatment: Filanesib (1.50 mg/m²/day) administered as a 1-hour intravenous infusion on Days 1, 2, 15, and 16 of continuous 28-day cycles. Prophylactic filgrastim is administered to manage neutropenia.[1]
-
Primary Endpoint: Objective Response Rate (ORR) in patients with low baseline α1-acid glycoprotein (AAG).[1]
-
Secondary Endpoints: ORR in all patients, duration of response, progression-free survival, overall survival, and safety.[1]
-
Response Assessment: Objective response is assessed by an independent central review according to the International Myeloma Working Group (IMWG) criteria.[1]
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Filanesib, pomalidomide, or carfilzomib for a specified duration (e.g., 48 or 72 hours).[7][16]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[16][17]
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[16][17] Cell viability is calculated as a percentage of the untreated control.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Multiple myeloma cells are treated with the drugs of interest as described for the cell viability assay.
-
Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[18]
-
Tumor Implantation: Human multiple myeloma cells are injected subcutaneously or intravenously into the mice.[18]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. Treatment with Filanesib or alternative agents is administered according to a predefined schedule and dosage.[19]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the treatment period. Tumor weight and other relevant biomarkers can be assessed.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of Filanesib in inducing apoptosis.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
Filanesib, in combination with bortezomib and dexamethasone, has demonstrated encouraging activity in patients with relapsed/refractory multiple myeloma, including those with prior proteasome inhibitor exposure.[3][7] Its unique mechanism of action targeting KSP provides a rationale for its use in bortezomib-resistant disease.[1] When compared to other established therapies such as pomalidomide and carfilzomib, Filanesib combination therapy shows a different efficacy and safety profile. Pomalidomide and carfilzomib-based regimens have shown high response rates in bortezomib-exposed or refractory patients.[6][9][10] The choice of therapy will ultimately depend on a comprehensive evaluation of the patient's prior treatments, comorbidities, and the specific toxicity profile of each regimen. The data presented in this guide, including the comparative efficacy and safety tables, along with the detailed mechanistic and workflow diagrams, provide a valuable resource for researchers and clinicians in making informed decisions for the management of bortezomib-resistant multiple myeloma. Further head-to-head clinical trials are warranted to definitively establish the optimal sequencing and combination of these novel agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Cardiac Adverse Events Associated with Multiple Myeloma Patients Treated with Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Pomalidomide-bortezomib-dexamethasone in relapsed or refractory multiple myeloma: Japanese subset analysis of OPTIMISMM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed or refractory multiple myeloma previously treated with lenalidomide (OPTIMISMM): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pomalidomide, bortezomib and low-dose dexamethasone in lenalidomide-refractory and proteasome inhibitor-exposed myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Validating the On-Target Effects of Filanesib TFA Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Filanesib TFA, a potent KIF11 inhibitor, with the effects of KIF11 knockdown using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a valuable resource for validating the on-target activity of Filanesib and understanding its mechanism of action.
Introduction to Filanesib and its Target, KIF11
Filanesib (ARRY-520) is a small molecule inhibitor of the kinesin spindle protein (KSP), also known as KIF11 or Eg5.[1][2] KIF11 is a crucial motor protein that is active during mitosis.[3] It plays a vital role in establishing the bipolar spindle, a structure essential for the proper segregation of chromosomes into daughter cells.[3][4] By inhibiting KIF11, Filanesib disrupts spindle formation, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cells.[3][4][5] This targeted action makes KIF11 an attractive therapeutic target in oncology, and Filanesib has been investigated in various cancer types, including multiple myeloma and solid tumors.[2][5]
To ensure that the observed cellular effects of a drug are indeed due to its interaction with the intended target, it is essential to perform on-target validation studies. A powerful method for this is to compare the drug's effects with the phenotype induced by the genetic knockdown of the target protein. In this context, siRNA-mediated knockdown of KIF11 is the gold standard for phenocopying the effects of Filanesib.
Comparative Analysis of Cellular Phenotypes
Experimental data from studies on various cancer cell lines, including hepatoblastoma and multiple myeloma, demonstrate that KIF11 knockdown by siRNA closely mimics the cellular phenotypes induced by Filanesib treatment. This provides strong evidence for the on-target activity of Filanesib.
Quantitative Data Summary
The following table summarizes the quantitative effects of Filanesib treatment and KIF11 siRNA knockdown on key cellular processes.
| Parameter | Filanesib Treatment | KIF11 siRNA Knockdown | Cell Line | Reference |
| Cell Viability Reduction | ~40% (at 10-100 nM) | ~50% | HUH6 (Hepatoblastoma) | [6] |
| G2/M Phase Arrest | 64% of cells (vs. 16% in control) | Promotes G2/M arrest | HB-279 (Hepatoblastoma) | [6] |
| G2/M Phase Arrest | 49% of cells (vs. 36% in control) | Not directly compared | MM.1S (Multiple Myeloma) | [4] |
| Induction of Apoptosis | 56% Annexin-V positive cells (vs. 5% in control) | Not directly compared | MM.1S (Multiple Myeloma) | [7] |
| Increased Caspase 3/7 Activity | Not specified | 1.6-fold increase | HUH6 (Hepatoblastoma) | [6] |
| Increased Late Apoptotic Cells | Not specified | 4.3-fold increase | HUH6 (Hepatoblastoma) | [6] |
Note: The data presented is compiled from different studies and cell lines, and direct comparisons should be made with consideration of the experimental context.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the KIF11 signaling pathway and the experimental workflow for validating Filanesib's on-target effects.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Profiles Following Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by the Kinesin Spindle Protein (KSP) inhibitor, Filanesib. The information is intended for researchers, scientists, and professionals in drug development interested in the molecular effects of this anti-mitotic agent.
Introduction to Filanesib
Filanesib (ARRY-520) is a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent cancer cell death.[1][2][3] This targeted mechanism of action makes KSP inhibitors a promising class of anti-cancer drugs with a potentially different side-effect profile compared to traditional microtubule-targeting agents like taxanes.[4]
Comparative Gene Expression Analysis
A key distinguishing feature of Filanesib, when used as a single agent, is its minimal impact on global gene expression. This suggests a highly specific mechanism of action with fewer off-target effects compared to broader-acting chemotherapeutics.
A pivotal study by Garcia-Gomez et al. (2018) in multiple myeloma cell lines demonstrated that Filanesib monotherapy resulted in the significant deregulation of a very small number of genes.[1][2] This is in stark contrast to many other cytotoxic agents that can induce widespread changes in the transcriptome.
| Treatment Group | Cell Line / Model | Number of Significantly Deregulated Genes | Key Findings | Reference |
| Filanesib (monotherapy) | MM.1S (in vitro) | 6 | Minimal impact on gene expression. | Garcia-Gomez et al., 2018[1][2] |
| Filanesib (monotherapy) | Mouse Xenograft (in vivo) | 4 | Consistent minimal gene expression changes in a preclinical model. | Garcia-Gomez et al., 2018[1][2] |
| Pomalidomide + Dexamethasone (PD) | MM.1S (in vitro) | 3317 | Significant alteration of the transcriptome. | Garcia-Gomez et al., 2018[1] |
| Filanesib + PD (Combination) | MM.1S (in vitro) | 3460 | Synergistic effect observed, with a focus on mitotic process deregulation. | Garcia-Gomez et al., 2018[1] |
When combined with other agents like pomalidomide and dexamethasone, Filanesib contributes to a synergistic anti-myeloma effect. The gene expression changes in the combination therapy are significantly more pronounced and are primarily enriched in pathways related to mitosis and cell cycle control.[1] Specifically, genes involved in centrosome separation and the spindle assembly checkpoint, such as CCNB1 and CCNB2, are upregulated.[1]
Comparison with Other Anti-mitotic Agents
While direct comparative gene expression profiling studies between Filanesib and other KSP inhibitors or taxanes are limited in the public domain, the available data suggests a key difference. Microtubule-targeting agents like paclitaxel are known to induce broad changes in gene expression, affecting pathways beyond mitosis, which may contribute to their broader toxicity profile.[5] The highly targeted nature of Filanesib, reflected in its minimal gene expression footprint, suggests a more favorable therapeutic window.
Signaling Pathway and Mechanism of Action
Filanesib's primary mechanism of action is the inhibition of KSP, which disrupts the normal process of mitosis. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][6] The sensitivity to Filanesib has been linked to the basal expression levels of the pro-apoptotic protein BAX.[1]
Experimental Protocols
Below is a generalized protocol for analyzing gene expression profiles in multiple myeloma cell lines treated with Filanesib, based on methodologies described in the literature.
1. Cell Culture and Treatment:
-
Multiple myeloma cell lines (e.g., MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded at a density of 2-3 x 10^5 cells/mL.
-
Filanesib is added at the desired concentration (e.g., 1-10 nM) for a specified duration (e.g., 24-48 hours). Control cells are treated with the vehicle (e.g., DMSO).
2. RNA Isolation:
-
Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
An RNA-Seq library is prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment.
-
The enriched RNA is fragmented, and cDNA is synthesized.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The library is amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality control.
-
Reads are aligned to the human reference genome (e.g., hg38).
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between Filanesib-treated and control samples to identify significantly up- or down-regulated genes (typically based on a fold-change and p-value threshold).
-
Pathway and gene ontology enrichment analysis is conducted to identify biological processes affected by the differentially expressed genes.
Conclusion
Filanesib stands out as a highly selective KSP inhibitor with a mechanism of action that results in minimal changes to the overall gene expression profile of cancer cells when used as a monotherapy. This specificity is a key differentiator from other anti-mitotic agents and broader-acting chemotherapies. When used in combination, Filanesib synergistically enhances the anti-cancer effect by specifically targeting the machinery of cell division. Further research involving direct comparative transcriptomic studies will be valuable in fully elucidating the nuanced differences between Filanesib and other anti-cancer agents.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 3. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomal instability determines taxane response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Filanesib TFA
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Filanesib TFA, a selective kinesin spindle protein (KSP) inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Core Safety and Hazard Information
This compound, also known as ARRY-520 trifluoroacetate, requires careful handling due to its potential hazards. The trifluoroacetate (TFA) component is known for its persistence in the environment. While this compound does not meet the classification criteria for hazardous substances according to EC Directives, it is crucial to handle it with the universal precautions for all laboratory chemicals.[1]
| Hazard Information | Handling and Storage Recommendations |
| Chemical Name: | (2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate |
| Synonyms: | ARRY-520 trifluoroacetate, Filanesib |
| Potential Hazards: | May cause irritation to the throat, skin, and eyes.[1] The trifluoroacetate (TFA) component is persistent in the environment and can accumulate in aquatic systems.[2][3][4][5] |
| Personal Protective Equipment (PPE): | Safety glasses, chemical-resistant gloves (compliant with BS EN 374:2003), and appropriate protective clothing are required.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood.[1] |
| Storage: | Store in a dry, cool, and well-ventilated place in tightly closed containers.[6] Recommended storage for stock solutions is at -80°C for up to 2 years or -20°C for up to 1 year.[7] |
| In case of exposure: | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin contact: Immediately wash with copious amounts of soap and water. Eye contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting. Consult a doctor and show them the safety data sheet.[1] |
Experimental Protocols: Spill Management and Disposal
In the event of a spill and for routine disposal of waste containing this compound, the following step-by-step procedure should be followed.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Contain the Spill: Cover the spill with a suitable absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop up the absorbent material containing the spilled compound.
-
Place in a Labeled Waste Container: Transfer the collected waste into a clearly labeled, appropriate container for chemical waste.
Disposal of Waste:
-
Segregate Waste: All materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, absorbent materials), should be segregated as chemical waste.
-
Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and any associated hazard warnings.
-
Environmental Precaution: Do not let the product enter drains or the sanitary sewer system. [1][6][8] The trifluoroacetate component is harmful to aquatic organisms and can have long-term adverse effects on the aquatic environment.[6][8]
-
Institutional Disposal Protocol: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key steps and decision points.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ozone.unep.org [ozone.unep.org]
- 4. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Filanesib TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Filanesib TFA, a potent kinesin spindle protein (KSP) inhibitor with antineoplastic properties. As a cytotoxic compound, strict adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required PPE | Glove Standard | Notes |
| Handling solid compound (weighing, aliquoting) | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields, N95 respirator | ASTM D6978 | Work should be performed in a certified chemical fume hood or a biological safety cabinet. |
| Preparing solutions | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields | ASTM D6978 | A face shield is recommended if there is a risk of splashing. |
| Administering to cell cultures or animals | Chemotherapy-rated gloves, disposable gown, safety glasses | ASTM D6978 | Procedures should be performed in a manner that minimizes aerosol generation. |
| Handling waste | Double chemotherapy-rated gloves, disposable gown | ASTM D6978 | Use puncture-proof containers for sharps. |
| Spill cleanup | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields, N95 respirator | ASTM D6978 | A face shield and shoe covers may be necessary depending on the spill size. |
Occupational Exposure Limits
There is no established Occupational Exposure Limit (OEL) for this compound. Therefore, it must be handled as a potent compound, and exposure should be minimized to the lowest reasonably achievable level. All handling of the solid compound and concentrated solutions should be performed within a certified containment device such as a chemical fume hood or biological safety cabinet.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 579.59 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a sterile conical tube on the analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution, weigh 5.80 mg.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, and dated cryovials for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Decontamination: Wipe down all surfaces and equipment used with a suitable deactivating agent (e.g., a solution of bleach followed by a rinse with 70% ethanol and then water).
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, tubes, gloves, gown) in the designated cytotoxic waste container.
Handling and Disposal Workflow
The following diagram illustrates the complete lifecycle for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant container for cytotoxic waste (often purple). | High-temperature incineration. |
| Liquid Waste | Labeled, sealed, and leak-proof container for cytotoxic liquid waste. | High-temperature incineration. |
| Sharps | Labeled, puncture-proof, and leak-proof sharps container for cytotoxic waste. | High-temperature incineration. |
Key Disposal Procedures:
-
Segregation: Do not mix cytotoxic waste with other waste streams (e.g., regular trash, biohazardous waste).
-
Labeling: All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. A common procedure involves washing with a bleach solution, followed by a 70% ethanol rinse, and finally a water rinse. Ensure that the cleaning materials are also disposed of as cytotoxic waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
